molecular formula C9H11BFNO3 B1437299 (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 874219-27-9

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1437299
CAS No.: 874219-27-9
M. Wt: 211 g/mol
InChI Key: CRXFXVKQLCHKSK-UHFFFAOYSA-N
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Description

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BFNO3 and its molecular weight is 211 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
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InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFXVKQLCHKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660224
Record name [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid
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Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-27-9
Record name B-[3-[(Dimethylamino)carbonyl]-4-fluorophenyl]boronic acid
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Record name [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid
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Record name 3-(Dimethylcarbamoyl)-4-fluorobenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid: A Key Building Block for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid in Modern Drug Discovery

This compound, a highly functionalized synthetic intermediate, has emerged as a critical component in the development of targeted cancer therapies. Its unique structural features, including a boronic acid moiety, a dimethylcarbamoyl group, and a fluorine atom, make it an invaluable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important molecule, offering insights into the underlying chemical principles and practical considerations for its preparation in a research and development setting.

The primary impetus for the synthesis of this compound lies in its role as a key precursor to a class of anticancer drugs known as poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations.[1] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][3][4][5] The dimethylcarbamoyl and fluoro-substituted phenylboronic acid moiety is a common structural motif in many of these next-generation therapeutic agents.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology for the synthesis of this compound. The narrative emphasizes not just the procedural aspects but also the rationale behind the chosen synthetic strategy, potential challenges, and methods for characterization and purification.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available 5-bromo-2-fluorobenzoic acid. The strategy involves:

  • Amidation: Conversion of the carboxylic acid to the corresponding N,N-dimethylamide. This initial step introduces the dimethylcarbamoyl group and provides a stable precursor for the subsequent borylation reaction.

  • Lithiation-Borylation: A halogen-metal exchange followed by quenching with a borate ester to introduce the boronic acid functionality. This is a powerful and widely used method for the synthesis of arylboronic acids.[6]

This approach is advantageous due to the ready availability of the starting material and the high efficiency of the individual transformations.

Synthesis_Workflow A 5-Bromo-2-fluorobenzoic acid B Amidation (SOCl₂, (CH₃)₂NH) A->B Step 1 C 5-Bromo-2-fluoro-N,N-dimethylbenzamide B->C D Lithiation-Borylation (n-BuLi, B(OiPr)₃) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-fluoro-N,N-dimethylbenzamide (Precursor)

The synthesis of the N,N-dimethylamide precursor is a critical first step. The use of thionyl chloride to form the acid chloride in situ, followed by reaction with dimethylamine, is a reliable and high-yielding method.

Methodology:

  • Acid Chloride Formation: To a solution of 5-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation: The reaction mixture is then cooled to 0 °C, and a solution of dimethylamine (2.0 eq, typically as a 2M solution in THF or as a gas) is added slowly.

  • Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-bromo-2-fluoro-N,N-dimethylbenzamide as a solid.

Reagent/SolventMolar Eq.Purpose
5-Bromo-2-fluorobenzoic acid1.0Starting Material
Thionyl chloride1.2Acid chloride formation
Dichloromethane/Toluene-Solvent
N,N-DimethylformamidecatalyticCatalyst
Dimethylamine2.0Amine source
Part 2: Synthesis of this compound

The core of the synthesis is the lithiation-borylation reaction. This step requires anhydrous conditions and careful temperature control to ensure high yields and minimize side reactions.

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-fluoro-N,N-dimethylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi, 1.1 eq, typically as a 2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or 1 M hydrochloric acid at 0 °C. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude boronic acid is often purified by recrystallization. A common method involves dissolving the crude product in a hot solvent mixture (e.g., ethyl acetate/hexanes or water) and allowing it to cool slowly to induce crystallization.[7] The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Reagent/SolventMolar Eq.Purpose
5-Bromo-2-fluoro-N,N-dimethylbenzamide1.0Starting Material
Anhydrous Tetrahydrofuran (THF)-Solvent
n-Butyllithium (n-BuLi)1.1Lithiating agent
Triisopropyl borate1.2Boron source
Saturated NH₄Cl (aq) or 1 M HCl-Quenching/Hydrolysis

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons of the dimethylcarbamoyl group, and a broad singlet for the B(OH)₂ protons. The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to the fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, and the N-methyl carbons. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

    • ¹¹B NMR: The boron-11 NMR spectrum is a valuable tool for characterizing boronic acids, typically showing a broad signal in the range of 25-30 ppm for the trigonal planar boronic acid.[8][9]

    • ¹⁹F NMR: The fluorine-19 NMR spectrum will show a singlet corresponding to the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.

Safety and Handling Considerations

  • n-Butyllithium (n-BuLi): is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere (nitrogen or argon). It reacts violently with water and protic solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is essential.

  • Thionyl chloride: is a corrosive and lachrymatory liquid. It should be handled in a well-ventilated fume hood.

  • Dimethylamine: is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a fume hood.

  • Solvents: Anhydrous solvents are required for the lithiation-borylation step to prevent quenching of the organolithium intermediate.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to a key intermediate in the development of PARP inhibitors. The described two-step protocol, involving amidation followed by lithiation-borylation, is a robust and well-established method in organic synthesis. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can efficiently prepare this valuable compound for use in drug discovery and development programs. The continued importance of PARP inhibitors in oncology ensures that the demand for this and related boronic acid building blocks will remain high.

References

An In-depth Technical Guide to (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid (CAS No. 874219-27-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a specialized synthetic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, namely the electron-withdrawing fluorine atom and the dimethylcarbamoyl group, impart valuable properties to molecules incorporating this moiety. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its critical application in the Suzuki-Miyaura cross-coupling reaction. A significant focus is placed on its emerging role in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key target in inflammatory and autoimmune diseases. This document serves as a technical resource, offering detailed protocols, characterization data, and a discussion of the underlying scientific principles for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Boronic acids, in turn, are indispensable tools for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The convergence of these two chemical entities in molecules such as this compound provides a powerful platform for the synthesis of novel compounds with tailored properties. The title compound is a prime example of a sophisticated building block designed for specific applications in modern drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 874219-27-9N/A
Molecular Formula C₉H₁₁BFNO₃N/A
Molecular Weight 211.00 g/mol N/A
Appearance White to off-white solidN/A
Solubility While specific quantitative data is not readily available in the literature, phenylboronic acids generally exhibit moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dioxane, and are often soluble in alcohols like methanol and ethanol. Their solubility in nonpolar solvents like hexanes is typically low.[1]

Structural Features and Their Implications:

  • Fluorine Atom: The ortho-fluorine atom relative to the boronic acid group significantly influences the electronic properties of the phenyl ring, increasing the Lewis acidity of the boronic acid. This can impact its reactivity in cross-coupling reactions and its binding interactions in a biological context.

  • Dimethylcarbamoyl Group: This amide functionality introduces a polar and hydrogen-bond accepting group, which can enhance solubility and provide a key interaction point for binding to biological targets. Its orientation on the ring also influences the electronic and steric environment of the boronic acid.

  • Boronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and heteroaryl structures. It can also engage in reversible covalent interactions with diols, a property exploited in sensing and drug delivery applications.

Synthesis of this compound: A Plausible Route

Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Fluoro-5-bromobenzamide B N,N-Dimethyl-2-fluoro-5-bromobenzamide A->B  Dimethylamine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) in DMF C This compound (CAS 874219-27-9) B->C  1. n-BuLi or i-PrMgCl·LiCl  2. B(OiPr)₃ or B(OMe)₃  3. Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of N,N-Dimethyl-2-fluoro-5-bromobenzamide

  • To a solution of 2-fluoro-5-bromobenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Add dimethylamine (as a solution in THF or as a hydrochloride salt with additional base) (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N,N-dimethyl-2-fluoro-5-bromobenzamide.

Step 2: Borylation to this compound

  • Dissolve N,N-dimethyl-2-fluoro-5-bromobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) or a Turbo-Grignard reagent like i-PrMgCl·LiCl to perform a lithium-halogen exchange. Stir the mixture at this temperature for 1-2 hours.

  • In a separate flask, cool a solution of triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃) (1.5 eq) in anhydrous THF to -78 °C.

  • Transfer the organolithium species to the borate solution via cannula while maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or precipitation to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3]

General Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Application in Drug Discovery: IRAK-4 Inhibitors

A prominent and compelling application of this compound is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[4] IRAK-4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5][6] Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][8]

The IRAK-4 Signaling Pathway:

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK->NFkB Activation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocation p38_JNK->Gene_Expression Activation of Transcription Factors Inhibitor (3-(Dimethylcarbamoyl)-4-fluorophenyl) -derived Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK-4 signaling pathway and the point of intervention for inhibitors.

Derivatives of this compound are utilized to synthesize compounds that can potently and selectively inhibit the kinase activity of IRAK-4.[4] The (3-(Dimethylcarbamoyl)-4-fluorophenyl) moiety is often incorporated into the inhibitor scaffold through a Suzuki-Miyaura coupling reaction. This structural motif is designed to fit into the ATP-binding pocket of IRAK-4, with the dimethylcarbamoyl and fluoro groups making key interactions that contribute to high binding affinity and selectivity.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and other substituents, as well as singlets for the two methyl groups of the dimethylcarbamoyl moiety. The protons of the B(OH)₂ group may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbonyl carbon of the amide and the methyl carbons will also be present.[9][10]

    • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, with coupling to adjacent protons.[11]

    • ¹¹B NMR: The boron NMR spectrum is useful for confirming the presence of the boronic acid group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis and drug discovery. Its strategic design, combining a reactive boronic acid moiety with a fluorinated and amide-substituted phenyl ring, makes it particularly well-suited for the construction of complex molecules with desirable pharmacological properties. The successful application of this compound in the development of IRAK-4 inhibitors highlights its potential for addressing significant unmet medical needs in the treatment of inflammatory and autoimmune diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important chemical tool.

References

An In-depth Technical Guide to (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid has emerged as a critical reagent in contemporary medicinal chemistry and materials science. Its unique structural features—a fluorinated phenyl ring, a boronic acid moiety, and a dimethylcarbamoyl group—render it an invaluable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it a cornerstone of modern drug discovery.

The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound strategically combines the reactivity of a boronic acid with the beneficial properties of a fluorine substituent and the modulating influence of a dimethylcarbamoyl group. This trifecta of functional groups makes it a highly sought-after intermediate for creating diverse molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₁BFNO₃[3][4][5]
Molecular Weight 211.00 g/mol [3][4][5]
CAS Number 874219-27-9[3][4]
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and DMF
SMILES CN(C)C(=O)c1cc(B(O)O)ccc1F[5]
InChI 1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available materials. The following protocol is a representative method adapted from established procedures for the synthesis of fluorinated arylboronic acids.[6][7][8]

Synthetic Pathway Overview

G A 1-Bromo-4-fluoro-2-iodobenzene B N,N-Dimethyl-5-bromo-2-fluorobenzamide A->B 1. n-BuLi, THF, -78 °C 2. DMF 3. (CH3)2NH 4. Oxidant C This compound B->C 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-Dimethyl-5-bromo-2-fluorobenzamide

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-fluoro-2-iodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Amidation: Dissolve the crude aldehyde in a suitable solvent and react with dimethylamine, followed by oxidation to yield N,N-dimethyl-5-bromo-2-fluorobenzamide. Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N,N-dimethyl-5-bromo-2-fluorobenzamide (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.

  • Borylation: Slowly add n-butyllithium (1.05 eq) dropwise. After stirring for 1 hour, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would include signals for the two methyl groups of the dimethylcarbamoyl moiety, aromatic protons, and the acidic protons of the boronic acid group. The aromatic region will show splitting patterns consistent with the substitution on the phenyl ring, with coupling constants influenced by the fluorine atom.

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should display distinct signals for the methyl carbons, the amide carbonyl carbon, and the aromatic carbons. The carbon atoms attached to or near the fluorine will exhibit characteristic splitting (C-F coupling).[9]

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

  • ¹¹B NMR (128 MHz, DMSO-d₆): A broad singlet characteristic of a trigonal boronic acid is anticipated.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reversed-phase HPLC. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid or trifluoroacetic acid.[2][10] Detection is typically carried out using a UV detector at a wavelength where the compound exhibits strong absorbance.

Applications in Drug Discovery and Materials Science

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(dimethylcarbamoyl)-4-fluorophenyl moiety into a target molecule.[1][11][12]

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate) to form a new C-C bond.

G cluster_0 This compound cluster_1 Aryl/Heteroaryl Halide cluster_2 Coupled Product A B(OH)2 plus1 + B R-X (X = Br, I, OTf) arrow Pd Catalyst Base C R

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The dimethylcarbamoyl group can act as a hydrogen bond acceptor and influence the conformation and solubility of the final compound, while the fluorine atom can enhance metabolic stability and binding interactions. These attributes are highly desirable in the design of new drug candidates.

Role in the Synthesis of Bioactive Molecules

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex, fluorinated molecules through robust methods like the Suzuki-Miyaura coupling makes it a key component in the toolbox of medicinal chemists and materials scientists. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

A Technical Guide to the Spectroscopic Characterization of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a synthetically valuable organoboron compound. As a member of the arylboronic acid family, it serves as a critical building block in modern organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring imparts unique electronic properties and steric influences, making it an attractive reagent for the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this reagent, ensuring reproducibility and success in its downstream applications.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide leverages data from closely related analogs and predictive methodologies to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the expected spectral features and their correlation to the molecule's structure.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and basic properties.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument Insert Sample h1 ¹H NMR instrument->h1 c13 ¹³C NMR instrument->c13 f19 ¹⁹F NMR instrument->f19 b11 ¹¹B NMR instrument->b11

References

A Technical Guide to (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid: Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a specialized building block of significant interest in contemporary drug discovery. Its structure incorporates three key motifs that are highly valued by medicinal chemists: a phenylboronic acid, a fluorine atom, and a dimethylcarbamoyl group. The boronic acid moiety is a versatile functional group, most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of complex organic molecules, particularly the biaryl structures prevalent in many pharmaceuticals.[2]

The incorporation of a fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and impart desirable solubility and pharmacokinetic properties. The specific substitution pattern of these groups on the aromatic ring offers a unique vector for chemists to explore structure-activity relationships (SAR) and optimize lead compounds. Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), have demonstrated clinical success, further fueling interest in novel boronic acid building blocks.[3][4]

This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines established synthetic strategies for its preparation, and details its application in synthetic workflows relevant to drug discovery.

Physicochemical Properties and Identification

PropertyValueSource
Molecular Formula C₉H₁₁BFNO₃[1]
Molecular Weight 211.00 g/mol [1]
CAS Number 874219-27-9 (Isomer)N/A
874289-13-1 (Isomer)[1]
Appearance Typically a solid[1]

Note: Two constitutional isomers for this compound are commercially available and are often indexed under different CAS numbers. Researchers should carefully verify the substitution pattern required for their specific application.

Commercial Availability and Procurement

This compound and its isomers are available from several fine chemical suppliers. However, purity and the availability of analytical data can vary significantly between vendors. This is a critical consideration for researchers, as the presence of inorganic boron species or isomeric impurities can adversely affect subsequent reactions.

SupplierProduct Name/NumberPurityNotes
Sigma-Aldrich 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, AldrichCPR (ANV00232)Not specifiedBuyer assumes responsibility to confirm product identity and/or purity. No analytical data is collected by the supplier.
Amoy Tope / Gentaur 3-(Dimethylcarbamoyl)-4-fluorophenylboronic acid (D471933)Not specifiedStock availability requires inquiry.
BenchChem (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid (874289-13-1)Not specifiedLists potential biological applications based on the structure.
ChemScene (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid (CS-0175059)≥98%Note: This is a structurally related but different compound.

Expert Insight: Given the variability in supplier-provided data, it is imperative for researchers to perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, and LC-MS) upon receipt of the material to confirm its identity, purity, and isomeric ratio. The disclaimer from major suppliers underscores the importance of this self-validation step.

Synthetic Methodologies

Proposed Synthetic Pathway

G cluster_0 Step 1: Amidation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis A 5-Bromo-2-fluorobenzoic acid C 5-Bromo-N,N-dimethyl-2-fluorobenzamide A->C Coupling Agent (e.g., HATU, EDCI) B Dimethylamine B->C E (3-(Dimethylcarbamoyl)-4- fluorophenyl)boronic acid pinacol ester C->E Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) D Bis(pinacolato)diboron D->E F (3-(Dimethylcarbamoyl)-4- fluorophenyl)boronic acid E->F Acidic or Basic Workup

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations

Step 1: Synthesis of 5-Bromo-N,N-dimethyl-2-fluorobenzamide (Starting Material)

The synthesis would likely commence from 5-bromo-2-fluorobenzoic acid, which is commercially available. This acid would be coupled with dimethylamine using standard peptide coupling reagents.

  • Dissolution: Dissolve 5-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA, 2.0 eq). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add dimethylamine (often as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base) (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, typically monitored by TLC or LC-MS.

  • Workup and Purification: Perform an aqueous workup to remove water-soluble reagents. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by column chromatography or recrystallization.

Step 2: Miyaura Borylation

The key C-B bond formation is achieved via a palladium-catalyzed Miyaura borylation reaction.[2]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-N,N-dimethyl-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: The resulting boronic ester can be purified by silica gel chromatography.

Step 3: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the pinacol ester to the desired boronic acid.

  • Hydrolysis: Dissolve the purified pinacol ester in a solvent system such as a mixture of THF and water.

  • Acidification/Basification: Add an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH followed by acidification) and stir vigorously. The reaction progress can be monitored by the disappearance of the ester starting material.

  • Isolation: After completion, extract the boronic acid into an organic solvent. Wash the organic layer, dry, and concentrate to yield the final product, which can be further purified by recrystallization.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl or heteroaryl-aryl structures.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup A Aryl/Heteroaryl Halide (or Triflate) F Inert Atmosphere (N₂ or Ar) A->F B (3-(Dimethylcarbamoyl)-4- fluorophenyl)boronic acid (1.2 - 1.5 eq) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) D->F E Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) E->F G Heating (80-120 °C) F->G H Aqueous Workup G->H I Purification (Chromatography/Recrystallization) H->I J Final Biaryl Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inerting: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1 v/v).

  • Heating: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C). The reaction can also be performed efficiently in a microwave reactor, often reducing reaction times significantly.

  • Monitoring: Monitor the reaction's progress by LC-MS or TLC until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as silica gel column chromatography or recrystallization, to yield the desired biaryl product.

Causality and Experimental Choices:

  • Choice of Catalyst: The selection of the palladium catalyst and associated ligand is crucial and depends on the reactivity of the coupling partners. For electron-rich aryl halides, a simple catalyst like Tetrakis(triphenylphosphine)palladium(0) may suffice. For more challenging substrates, particularly aryl chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands are often required.

  • Base and Solvent: The choice of base and solvent system is interdependent. Aqueous inorganic bases like sodium or potassium carbonate are common and work well with water-miscible co-solvents like dioxane or THF. The base is essential for the transmetalation step in the catalytic cycle.

  • Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common practice to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

Safety and Handling

Substituted phenylboronic acids should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. They are typically solids that can be irritating to the skin, eyes, and respiratory system. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit specialized, building block for drug discovery and development. Its strategic combination of a reactive boronic acid handle with fluorine and dimethylcarbamoyl substituents makes it an attractive tool for synthesizing novel chemical entities with potentially enhanced pharmacological properties. While its commercial availability facilitates its use, researchers must exercise due diligence in verifying the purity and identity of the material obtained from suppliers. The synthetic and application protocols outlined in this guide provide a robust framework for the effective utilization of this compound in medicinal chemistry programs.

References

An In-depth Technical Guide to 3-Dimethylcarbamoyl-4-fluorophenyl Boronic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-dimethylcarbamoyl-4-fluorophenyl boronic acid, a key building block in modern medicinal chemistry and organic synthesis. The guide details its chemical structure, synthesis, purification, and characterization, with a focus on practical, field-proven insights. It further explores its significant applications, particularly in the construction of complex bioactive molecules through Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction enables the efficient and selective formation of carbon-carbon bonds, a fundamental process in the construction of complex organic frameworks.[1] The introduction of fluorine atoms and other functional groups onto the phenyl ring of a boronic acid can significantly modulate the physicochemical and biological properties of the resulting molecules. This includes influencing metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

3-Dimethylcarbamoyl-4-fluorophenyl boronic acid, in particular, presents a unique combination of functionalities: a boronic acid for versatile coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a dimethylcarbamoyl group that can influence solubility and serve as a hydrogen bond acceptor. These features make it a highly valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][4][5]

Chemical Structure and Properties

The chemical structure of 3-dimethylcarbamoyl-4-fluorophenyl boronic acid is characterized by a phenyl ring substituted with a boronic acid group at position 1, a fluorine atom at position 4, and a dimethylcarbamoyl group at position 3.

Chemical structure of 3-dimethylcarbamoyl-4-fluorophenyl boronic acidFigure 1. Chemical Structure of 3-Dimethylcarbamoyl-4-fluorophenyl boronic acid.
Identifier Value
IUPAC Name [3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid
CAS Number 458532-87-1
Molecular Formula C₉H₁₁BFNO₃[5]
Molecular Weight 211.00 g/mol
SMILES B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O[5]
InChI InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3[5]

Synthesis and Purification

The synthesis of 3-dimethylcarbamoyl-4-fluorophenyl boronic acid typically involves a lithiation-borylation sequence starting from a suitable halogenated precursor. A common and effective starting material is N,N-dimethyl-2-fluoro-5-bromobenzamide.

Synthetic Pathway: Lithiation-Borylation

The core of the synthesis is a lithium-halogen exchange followed by quenching with a trialkyl borate. The choice of organolithium reagent and reaction conditions is critical to achieve high yields and minimize side reactions.

Synthesis_Pathway A N,N-Dimethyl-2-fluoro- 5-bromobenzamide C Aryllithium Intermediate A->C Lithium-Halogen Exchange B Organolithium Reagent (e.g., n-BuLi or s-BuLi) THF, -78 °C E Boronate Ester Intermediate C->E Borylation D Trialkyl Borate (e.g., B(OMe)₃ or B(OiPr)₃) G 3-Dimethylcarbamoyl-4-fluorophenyl boronic acid E->G Hydrolysis F Aqueous Acidic Workup (e.g., HCl) Suzuki_Coupling A 3-Dimethylcarbamoyl- 4-fluorophenyl boronic acid D Biaryl Product A->D B Aryl/Heteroaryl Halide (Ar-X, X = I, Br, Cl) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

References

The Phenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The journey of a chemical entity from a laboratory curiosity to an indispensable tool in synthesis and medicine is a testament to the relentless pursuit of scientific inquiry. Substituted phenylboronic acids, the subject of this guide, exemplify such a trajectory. Once relegated to the peripheries of organometallic chemistry, these compounds now stand as central pillars in the construction of complex molecules, most notably in the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the discovery, history, and multifaceted applications of substituted phenylboronic acids. We will delve into the foundational principles that govern their reactivity, provide field-proven experimental insights, and illuminate their transformative impact on modern chemical synthesis and drug discovery.

The Genesis of a Versatile Reagent: A Historical Perspective

The story of phenylboronic acids begins in the 19th century, a period of foundational discoveries in organic chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the first foray into the aromatic realm came two decades later.

In 1880, A. Michaelis and P. Becker reported the first synthesis of phenylboronic acid.[1] Their pioneering work involved the reaction of diphenylmercury with boron trichloride at elevated temperatures, a method that, while historically significant, is no longer in common use due to the toxicity of mercury compounds. This initial discovery, however, laid the groundwork for future explorations into the chemistry of these intriguing organoboron compounds.

For much of the following century, phenylboronic acids remained largely of academic interest. Their true potential as synthetic building blocks was not fully realized until the latter half of the 20th century. A pivotal moment arrived in 1979 when Akira Suzuki and his colleagues published their work on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. This reaction, now famously known as the Suzuki-Miyaura cross-coupling, revolutionized the field of organic synthesis and catapulted boronic acids into the limelight. The significance of this discovery was formally recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis".[2]

Timeline of Key Discoveries
YearDiscoveryKey Contributor(s)Significance
1860 First synthesis of a boronic acid (ethylboronic acid)Edward FranklandEstablished the existence and isolation of the boronic acid functional group.
1880 First reported synthesis of phenylboronic acidA. Michaelis & P. BeckerExtended boronic acid chemistry to the aromatic series.
1979 Discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halidesAkira SuzukiUnlocked the immense potential of boronic acids as versatile reagents for C-C bond formation.[2]
2003 FDA approval of Bortezomib (Velcade®)Millennium PharmaceuticalsThe first boronic acid-containing drug to receive regulatory approval, validating their therapeutic potential.[3]

The Art of Synthesis: From Historical Methods to Modern Protocols

The ability to efficiently and selectively synthesize substituted phenylboronic acids is paramount to their widespread application. Over the years, synthetic methodologies have evolved from harsh, classical procedures to milder, more versatile, and functional group-tolerant techniques.

The Grignard Approach: A Workhorse of Boronic Acid Synthesis

One of the most common and reliable methods for the preparation of substituted phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5] This method offers a straightforward and scalable route to a wide variety of derivatives.

The causality behind this experimental choice lies in the inherent polarity of the carbon-magnesium bond in the Grignard reagent, which renders the carbon atom nucleophilic. This nucleophilic carbon readily attacks the electrophilic boron atom of the trialkyl borate, forming a boronate ester intermediate. Subsequent hydrolysis in an acidic medium cleaves the borate ester to yield the desired boronic acid.

Caption: General workflow for the synthesis of substituted phenylboronic acids via the Grignard reaction.

This protocol provides a detailed, step-by-step methodology for the synthesis of a common substituted phenylboronic acid.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromoanisole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.

    • Add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

    • Dissolve trimethyl borate (1.5 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the trimethyl borate solution dropwise to the cold Grignard solution, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 4-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes.

The Suzuki-Miyaura Cross-Coupling: A Revolution in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2][6] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base. The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids have made it an indispensable tool in academic and industrial laboratories.

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: In this crucial step, the organic group from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹ and Ar²) from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Add potassium carbonate (2.0 eq) as the base.

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Substituted Phenylboronic Acids in Drug Discovery and Development

The unique chemical properties of the boronic acid moiety have made it a privileged scaffold in medicinal chemistry.[7] The boron atom in a boronic acid is a Lewis acid, allowing it to form reversible covalent bonds with diols, a common structural motif in biological molecules such as sugars and glycoproteins. This property, along with their generally low toxicity and metabolic stability, has led to the development of several successful drugs and a plethora of clinical candidates.

Bortezomib: A Paradigm of Boronic Acid-Based Therapeutics

The proteasome inhibitor Bortezomib (Velcade®) stands as a landmark achievement in the application of boronic acid chemistry to medicine.[3][8] Approved by the FDA in 2003 for the treatment of multiple myeloma, Bortezomib's mechanism of action hinges on the electrophilic nature of its boron atom. It reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately inducing programmed cell death in cancer cells.

A Growing Armamentarium: FDA-Approved Boronic Acid Drugs

Beyond Bortezomib, a number of other boronic acid-containing drugs have received FDA approval, targeting a range of diseases.

Drug Name (Brand Name)StructureTherapeutic Indication
Bortezomib (Velcade®)(Image of Bortezomib structure)Multiple myeloma, mantle cell lymphoma[3][8]
Ixazomib (Ninlaro®)(Image of Ixazomib structure)Multiple myeloma[3]
Vaborbactam (Vabomere®)(Image of Vaborbactam structure)Complicated urinary tract infections (in combination with meropenem)[7]
Crisaborole (Eucrisa®)(Image of Crisaborole structure)Atopic dermatitis[9]
Tavaborole (Kerydin®)(Image of Tavaborole structure)Onychomycosis (fungal infection of the nails)[9]
Beyond Direct Inhibition: Phenylboronic Acids as Targeting Moieties and Sensors

The ability of phenylboronic acids to bind to diols has been ingeniously exploited for targeted drug delivery and as sensors for carbohydrates.[10][11] Sialic acid, a sugar that is often overexpressed on the surface of cancer cells, contains a diol functionality. This has led to the development of drug delivery systems where a cytotoxic agent is conjugated to a phenylboronic acid-containing molecule, which then selectively targets and delivers the payload to cancer cells.

Furthermore, the reversible binding of phenylboronic acids to glucose has been the basis for the development of glucose-responsive systems for insulin delivery in diabetes management. These "smart" systems are designed to release insulin only when blood glucose levels are high, mimicking the natural function of the pancreas.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of substituted phenylboronic acids is essential for their effective use in research and development.

Key Physicochemical Properties

Substituted phenylboronic acids are typically white, crystalline solids with moderate solubility in polar organic solvents and limited solubility in nonpolar solvents.[12][13] The acidity of the boronic acid moiety, as indicated by its pKa, is influenced by the nature and position of the substituents on the phenyl ring. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.

SubstituentPositionMelting Point (°C)pKa
-H-216-2198.83[12]
4-CH₃para255-2609.2
4-OCH₃para204-2069.3
4-Fpara285-2907.8
3-NO₂meta298-3007.1
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of substituted phenylboronic acids.

  • ¹H NMR: The protons on the phenyl ring typically appear in the aromatic region (δ 7-8.5 ppm). The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.[14][15]

  • ¹³C NMR: The carbon atoms of the phenyl ring give rise to signals in the aromatic region of the spectrum (δ 120-150 ppm). The carbon atom attached to the boron atom is typically observed around δ 130-140 ppm.[16]

  • ¹¹B NMR: ¹¹B NMR is particularly useful for studying the coordination state of the boron atom. Tricoordinate boronic acids typically show a broad signal in the range of δ 27-33 ppm, while tetracoordinate boronate esters exhibit a sharper signal at a higher field (δ 4-13 ppm).[17]

Future Perspectives and Conclusion

The field of substituted phenylboronic acids continues to be an area of vibrant research and development. The ongoing exploration of new catalytic methods for their synthesis, the design of novel boronic acid-based drugs with improved efficacy and selectivity, and the development of sophisticated boronic acid-containing materials for sensing and drug delivery applications promise to further expand the impact of these remarkable compounds.

References

Methodological & Application

Application Note: A Robust Protocol for Suzuki-Miyaura Coupling of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls and the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] A key application lies in the synthesis of biaryl scaffolds, which are prevalent in many biologically active compounds.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid . The presence of an electron-withdrawing carbamoyl group and a fluorine atom ortho to the boronic acid moiety presents specific challenges that necessitate a carefully optimized protocol. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, robust methods for the synthesis of fluorinated biaryl compounds are of high interest to the drug development community.

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical success.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and adapting the protocol to different substrates. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition Ar-Pd(II)(X)Ln A->B Ar-X C Ligand Exchange/ Metathesis B->C Base D Transmetalation Ar-Pd(II)-Ar'Ln C->D [Ar'B(OH)3]- E Reductive Elimination D->E E->A Ar-Ar' Reactants Ar-X (Aryl Halide) Boronic Ar'-B(OH)2 (Boronic Acid) Base Base (e.g., K3PO4)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. This is followed by a base-assisted step and then transmetalation, where the organic group from the boronic acid (Ar') is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the palladium(0) catalyst.[4]

Challenges with this compound

The title compound presents two main challenges:

  • Electron-Deficient Nature: The dimethylcarbamoyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step.[5]

  • Ortho-Fluoro Substituent: While often beneficial in the final product, a fluorine atom ortho to the boronic acid can influence the reaction kinetics and may contribute to undesired side reactions like protodeboronation, especially under harsh conditions.[6][7]

To overcome these challenges, the selection of an appropriate catalyst system (palladium precursor and ligand), base, and solvent is critical.

Detailed Experimental Protocol

This protocol is designed for the coupling of this compound with a generic aryl bromide.

Table 1: Reaction Components and Conditions

ComponentRoleRecommended Amount/ConditionsRationale
Aryl Bromide Electrophilic Partner1.0 equivThe starting electrophile. Aryl chlorides or triflates can also be used, but may require more active catalysts or higher temperatures.
This compound Nucleophilic Partner1.2–1.5 equivA slight excess is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation of the boronic acid.
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)Source of active Pd(0) catalyst1–2 mol%Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. Pd(OAc)₂ (palladium(II) acetate) is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligand (e.g., XPhos or SPhos)Stabilizes Pd catalyst, enhances reactivity2–4 mol%Buchwald-type biaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for challenging substrates due to their electron-rich and bulky nature. This facilitates oxidative addition and reductive elimination.[6]
Base (e.g., K₃PO₄)Activates boronic acid, facilitates transmetalation2.0–3.0 equivPotassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the reaction without causing significant degradation of sensitive functional groups. It is crucial for the formation of the reactive boronate species.[5][6]
Solvent (e.g., 1,4-Dioxane/Water or THF/Water)Dissolves reactants, influences reaction rate10:1 to 4:1 mixtureA mixture of an organic solvent and water is often optimal. Water helps to dissolve the base and the boronate intermediate, while the organic solvent ensures the solubility of the organic reactants and catalyst. The choice of solvent can significantly impact reaction efficiency.[8]
Temperature Controls reaction rate80–100 °CElevated temperatures are typically required to overcome the activation energy for the oxidative addition and transmetalation steps, especially with less reactive aryl bromides or challenging boronic acids.
Atmosphere Prevents catalyst oxidationInert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation by air, which can deactivate it. Performing the reaction under an inert atmosphere is essential for reproducibility and high yields.
Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-dioxane and water, in a 4:1 ratio, 5 mL). The solvents should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Self-Validating Systems and Trustworthiness

The protocol is designed to be self-validating. The use of a slight excess of the boronic acid and careful monitoring by TLC or LC-MS allows the researcher to confirm the consumption of the limiting aryl bromide. The purification by column chromatography provides a final product of high purity, which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The robustness of the Buchwald-type ligands and the specified base/solvent system has been widely demonstrated for a variety of challenging Suzuki couplings, lending a high degree of trustworthiness to this protocol.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of fluorinated biaryl compounds relevant to pharmaceutical and materials science research. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, base, and solvent system, the challenges posed by this electron-deficient and sterically influenced substrate can be effectively overcome. This detailed protocol provides a reliable and robust starting point for researchers to successfully employ this important building block in their synthetic endeavors.

References

The Strategic Application of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid in Medicinal Chemistry: A Guide to Suzuki-Miyaura Coupling for the Synthesis of PARP Inhibitor Cores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid has emerged as a critical building block in modern medicinal chemistry, most notably for its integral role in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent. We will explore the chemical rationale for its application, focusing on the synergistic effects of its structural components on drug efficacy. A detailed, field-tested protocol for its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, is provided, alongside data interpretation and troubleshooting insights to ensure reliable and reproducible results.

Introduction: The Significance of the 4-Fluoro-3-(dimethylcarbamoyl)phenyl Moiety

The design of highly selective and potent enzyme inhibitors is a paramount objective in therapeutic drug development. The (3-(Dimethylcarbamoyl)-4-fluorophenyl) moiety is a privileged scaffold found in several clinical-stage and approved pharmaceuticals, including the PARP inhibitor Olaparib.[1] Its utility stems from the unique combination of electronic and steric properties conferred by its substituents.

  • Fluorine Substitution: The fluorine atom at the 4-position is a bioisostere for a hydrogen atom but possesses significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability.[2] In the context of PARP inhibitors, the 4-fluoro group can enhance binding affinity within the enzyme's active site.[2]

  • Dimethylcarbamoyl Group: The N,N-dimethylcarbamoyl group at the 3-position is a key pharmacophoric element. The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding pocket.[2] For PARP1, this includes interactions with key residues like Gly863 and Ser904, which are critical for recognizing the nicotinamide portion of the natural substrate, NAD+.[2] The N,N-dimethyl substitution provides steric bulk and prevents the formation of an N-H bond, which could otherwise engage in undesirable interactions or be a site for metabolism. This group contributes significantly to the inhibitor's potency and selectivity.

The combination of these two groups on a phenylboronic acid creates a versatile reagent for introduction into a target molecule via robust C-C bond-forming reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound in medicinal chemistry. This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is renowned for its mild reaction conditions, functional group tolerance, and high yields, making it ideal for late-stage functionalization in complex syntheses.[3]

Below is a generalized workflow for this critical reaction.

Suzuki_Workflow sub Substrate Preparation (Aryl Halide & Boronic Acid) reaction Reaction Setup (Inert Atmosphere, Heating) sub->reaction reagents Reagent Assembly (Catalyst, Base, Solvent) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Completion purify Purification (Column Chromatography) workup->purify product Product Characterization (NMR, MS, Purity) purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of a Biaryl PARP Inhibitor Precursor

This protocol details the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-(bromomethyl)phthalazin-1(2H)-one, to form a key biaryl intermediate in the synthesis of Olaparib.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling to form a key biaryl intermediate.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Typical Molarity/PuritySupplier
This compound874219-59-5211.01>98%Major vendors
4-(bromomethyl)phthalazin-1(2H)-one164444-62-4239.06>97%Major vendors
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56>98%Major vendors
Sodium Carbonate (Na₂CO₃)497-19-8105.99Anhydrous, >99.5%Major vendors
1,2-Dimethoxyethane (DME)110-71-490.12Anhydrous, >99.5%Major vendors
Deionized Water7732-18-518.02HPLC GradeN/A
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeMajor vendors
Brine (Saturated NaCl solution)N/AN/ASaturatedLab prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99.5%Major vendors
Silica Gel7631-86-960.08230-400 meshMajor vendors
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle or oil bath with temperature control

  • Schlenk line or similar equipment for handling air-sensitive reagents

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 4-(bromomethyl)phthalazin-1(2H)-one (1.00 g, 4.18 mmol, 1.0 equiv.).

    • Add this compound (1.06 g, 5.02 mmol, 1.2 equiv.).

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol, 0.05 equiv.).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl bromide. The 5 mol% catalyst loading is a standard starting point for many Suzuki couplings and balances reaction efficiency with cost.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition:

    • Under a positive pressure of inert gas, add 20 mL of anhydrous 1,2-Dimethoxyethane (DME) via syringe.

    • In a separate flask, prepare a solution of sodium carbonate (0.89 g, 8.36 mmol, 2.0 equiv.) in 10 mL of deionized water. Degas this solution by bubbling inert gas through it for 15-20 minutes.

    • Add the degassed sodium carbonate solution to the reaction flask via syringe.

    • Causality Note: A biphasic solvent system (DME/water) is common for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. The base is crucial for the transmetalation step of the catalytic cycle.

  • Reaction Execution:

    • Attach a reflux condenser to the flask under a positive flow of inert gas.

    • Heat the reaction mixture to 85 °C using a pre-heated oil bath.

    • Stir the mixture vigorously for 12-16 hours.

    • Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate and 30 mL of water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality Note: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the biaryl product as a solid.

    • A representative yield for this type of transformation is typically in the range of 75-90%.

Product Characterization and Data

The successful synthesis of the target biaryl intermediate, 4-((2-fluoro-5-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-one (after subsequent acylation steps not covered in this protocol), can be confirmed through standard analytical techniques. While the immediate product of this specific protocol is the dimethylcarbamoyl analogue, characterization data for the closely related and well-documented piperazinyl intermediate (a common precursor to Olaparib) provides a strong validation reference.[1][4][5][6]

Table of Expected Product Characteristics:

ParameterExpected Value
IUPAC Name 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Molecular Formula C₂₀H₁₉FN₄O₂
Molecular Weight 366.4 g/mol
Appearance White to off-white solid
¹H NMR Spectra would show characteristic peaks for aromatic protons, the methylene bridge (~4.3 ppm), and piperazine protons.
Mass Spec (ESI) [M+H]⁺ at m/z 367.15

Conclusion and Future Perspectives

This compound is a highly valuable and strategic reagent in medicinal chemistry for the synthesis of complex biaryl systems. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and robust method for its incorporation, paving the way for the synthesis of PARP inhibitors and other potential therapeutic agents. The unique electronic and steric properties of this building block underscore the importance of rational design in modern drug discovery. Further optimization of catalysts and reaction conditions, potentially moving towards greener solvents and flow chemistry, will continue to enhance the utility of this important synthetic tool.[7]

References

The Synthetic Utility of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid: A Guide to Synthesis and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid has emerged as a valuable building block in contemporary drug discovery and development.[1][2] Its unique substitution pattern, featuring a dimethylcarbamoyl group and a fluorine atom, imparts desirable physicochemical properties to parent molecules, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The boronic acid moiety serves as a versatile handle for the construction of carbon-carbon bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl and heteroaryl structures that are prevalent in a vast array of pharmaceutical agents.[4][5]

This comprehensive guide provides detailed protocols and technical insights into the synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling reactions. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles to empower rational experimental design and troubleshooting.

Part 1: Synthesis of this compound via Directed ortho-Metalation

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (DoM) strategy.[6][7] This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at a specific ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a boron-containing electrophile, to install the boronic acid functionality.

The dimethylcarbamoyl group in the precursor, N,N-dimethyl-2-fluorobenzamide, is a highly effective DMG.[8] The Lewis basic oxygen atom of the amide coordinates to the lithium cation of the organolithium base, positioning the base for selective proton abstraction at the adjacent C-3 position. The fluorine atom at the C-4 position further acidifies the C-3 proton, facilitating the metalation process.

Figure 1: Workflow for the synthesis of this compound via directed ortho-metalation.

Detailed Synthetic Protocol

Materials:

  • N,N-dimethyl-2-fluorobenzamide

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add N,N-dimethyl-2-fluorobenzamide (1.0 eq).

  • Dissolution and Cooling: Add anhydrous THF (approximately 10 mL per gram of starting material) and TMEDA (1.2 eq). Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium intermediate.

  • Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding 2 M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

ReagentMolar Equiv.Purpose
N,N-dimethyl-2-fluorobenzamide1.0Starting material
s-BuLi1.2Strong base for lithiation
TMEDA1.2Chelating agent to break up s-BuLi aggregates and increase basicity
B(OiPr)₃1.5Boron electrophile
2 M HClExcessQuenches the reaction and hydrolyzes the boronate ester

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between an organoboron compound (like our target boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[3] The reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of coupling partners.[9]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X Ar'-B(OH)₂ Ar'-B(OH)₂ Base Base

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water per mmol of aryl bromide).

  • Catalyst Preparation (Pre-catalyst formation): In a separate small vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of dioxane. Stir for 10-15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.

ComponentMolar Equiv.Role in the Reaction
This compound1.2Nucleophilic coupling partner
Aryl bromide1.0Electrophilic coupling partner
Pd(OAc)₂0.02Palladium catalyst precursor
PPh₃0.08Ligand to stabilize the palladium catalyst
K₂CO₃2.0Base to activate the boronic acid and facilitate transmetalation
1,4-Dioxane/WaterSolventProvides a medium for the reaction; water is often necessary for efficient transmetalation

Conclusion

This compound is a synthetically accessible and highly useful building block for medicinal chemistry and materials science. The directed ortho-metalation of N,N-dimethyl-2-fluorobenzamide provides a reliable route to its synthesis. Subsequently, its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers, enabling the effective utilization of this important synthetic intermediate.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Fluoro-5-arylbenzamide Scaffold

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1] This application note provides a detailed technical guide for the use of a specialized building block, (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid , in the synthesis of biaryl compounds, which are pivotal structures in medicinal chemistry and materials science. The incorporation of the 2-fluoro-5-arylbenzamide motif, accessible through this boronic acid, can significantly influence a molecule's pharmacokinetic properties, metabolic stability, and target-binding affinity. The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capabilities of the dimethylcarbamoyl group make this reagent particularly valuable for creating novel molecular entities with tailored characteristics.[2]

This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide field-proven experimental protocols, and offer insights into reaction optimization, empowering researchers to confidently employ this versatile reagent in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromopyridine), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)-X Complex oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation Ar'-B(OH)₂ Base biaryl_pd_complex Ar-Pd(II)-Ar' Complex transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

Key Reaction Parameters and Reagent Selection

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. The following table provides a summary of common choices and their rationale.

ComponentCommon ExamplesRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃The choice of catalyst and its associated ligand is critical. For challenging couplings, more sophisticated ligands may be required to promote oxidative addition and prevent catalyst decomposition.
Ligand Triphenylphosphine (PPh₃), dppf, XPhos, SPhosLigands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base activates the boronic acid for transmetalation. The strength and solubility of the base can influence reaction kinetics and the stability of sensitive functional groups. An aqueous solution of the base is often used.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixturesThe solvent system must be capable of dissolving the reactants and catalyst. Biphasic systems, often containing water, are common and can accelerate the reaction. Solvents should be degassed to prevent oxidation of the Pd(0) catalyst.
Aryl Halide Aryl Bromides, Aryl Iodides, Aryl ChloridesReactivity generally follows the trend I > Br > Cl. Aryl chlorides often require more active catalyst systems and higher temperatures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound. Protocol 1 is a representative procedure for the synthesis of 2-(3-(Dimethylcarbamoyl)-4-fluorophenyl)pyridine.

experimental_workflow start Start reagent_prep Reagent Preparation (Boronic Acid, Aryl Halide, Base, Catalyst) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup solvent_add Solvent Addition (Degassed) reaction_setup->solvent_add heating Heating & Stirring (Reaction Monitoring) solvent_add->heating workup Aqueous Work-up heating->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Final Product purification->product

Figure 2: A general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-(3-(Dimethylcarbamoyl)-4-fluorophenyl)pyridine

This protocol is adapted from a procedure described in the patent literature for the synthesis of a key intermediate.[4]

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 2-bromopyridine, Pd(dppf)Cl₂, and sodium bicarbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add a degassed 3:1 mixture of acetonitrile and water. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-(3-(Dimethylcarbamoyl)-4-fluorophenyl)pyridine.

Table of Reagents for Protocol 1:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound211.001.0211 mg
2-Bromopyridine158.001.2190 mg (120 µL)
Pd(dppf)Cl₂816.640.0541 mg
Sodium Bicarbonate84.013.0252 mg
Acetonitrile/Water (3:1)--4 mL

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents to prevent catalyst oxidation. Use a fresh batch of palladium catalyst.
Poorly soluble reagentsConsider a different solvent system (e.g., 1,4-dioxane/water, toluene/ethanol). Gentle heating may improve solubility.
Ineffective baseTry a stronger base such as K₂CO₃ or K₃PO₄.
Protodeboronation Presence of excess water or protic solventsUse anhydrous solvents and carefully control the amount of water in the reaction. A less nucleophilic base might also be beneficial.
Homocoupling of Boronic Acid Presence of oxygenEnsure a rigorously inert atmosphere throughout the reaction setup and duration.
Difficult Purification Incomplete reactionDrive the reaction to completion by extending the reaction time or increasing the temperature.

Safety Considerations

  • Palladium catalysts and their reagents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aryl halides and boronic acids may be irritating to the skin and respiratory tract. Avoid inhalation and skin contact.

  • Reactions under inert atmosphere should be performed with appropriate care to prevent pressure buildup.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this important synthetic transformation in drug discovery and materials science research.

References

Application Notes & Protocols for Biaryl Synthesis Using (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryl Amides

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the low toxicity of its boronic acid reagents.[2][3]

This guide focuses on a particularly strategic building block: (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid . The substituents on this reagent are not merely passive decorations; they impart critical properties to the target molecules. The ortho-fluoro group can significantly enhance metabolic stability and modulate pharmacokinetic properties such as lipophilicity and membrane permeability. Simultaneously, the meta-dimethylcarbamoyl group provides a versatile handle for hydrogen bonding interactions, a crucial feature for molecular recognition at biological targets. The strategic placement of these groups, however, introduces electronic and steric challenges that necessitate a carefully optimized approach to its application in Suzuki-Miyaura coupling.

This document provides a comprehensive technical overview, from the fundamental mechanism to detailed, field-tested protocols, designed to empower researchers in leveraging this valuable reagent for the synthesis of complex biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura coupling proceeds via a well-established palladium-based catalytic cycle, which can be dissected into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square planar Palladium(II) intermediate. The efficiency of this step is highly dependent on the halogen, with the reactivity trend being I > Br > OTf >> Cl.[1][2][3] Aryl chlorides are notably less reactive and often require specialized, highly active catalyst systems.[5]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. The process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate complex (-[B(OH)₃]⁻). This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation Product Ar-Ar' PdII_Biaryl->Product Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 Oxidative Addition BoronicAcid Ar'-B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Product->Pd0 Base Base (e.g., K₂CO₃) Boronate->PdII_Aryl   Workflow_Diagram start Start setup 1. Combine Reagents (Ar-Br, Boronic Acid, Pd Catalyst) in Flask start->setup inert 2. Purge with Inert Gas (N₂/Ar) setup->inert solvents 3. Add Degassed Solvents & Base Solution inert->solvents react 4. Heat with Vigorous Stirring (90-100 °C, 4-12h) solvents->react workup 5. Cool & Perform Aqueous Work-up react->workup purify 6. Dry & Concentrate Organic Layers workup->purify chromatography 7. Purify by Column Chromatography purify->chromatography product Final Biaryl Product chromatography->product

References

role of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Strategic Role of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid in the Synthesis of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of highly selective and potent enzyme inhibitors is a central theme. Among the diverse chemical scaffolds employed, boronic acids have emerged as a privileged class of pharmacophores. Their unique ability to form reversible covalent bonds with key nucleophilic residues—such as serine or threonine—in an enzyme's active site allows for the design of inhibitors with exceptional potency and prolonged target engagement.[1][2] The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily accepting an electron pair from a nucleophile to transition from a trigonal planar (sp²) to a tetrahedral (sp³) state, mimicking the transition state of substrate hydrolysis.[3] This mechanism underpins the efficacy of boronic acid-based drugs, including the blockbuster proteasome inhibitor, Bortezomib.

This guide focuses on a particularly valuable building block: This compound . We will dissect its molecular architecture to understand how each functional group contributes to its utility, explore its application in robust synthetic methodologies, and contextualize its role in the development of next-generation enzyme inhibitors.

Molecular Profile: A Trifecta of Functionality

The power of this compound lies in the synergistic interplay of its three key functional groups. Each component is strategically positioned to impart desirable physicochemical and pharmacological properties to the final inhibitor.

  • Chemical Properties Summary

    Property Value
    Molecular Formula C₉H₁₁BFNO₃[4]
    Molecular Weight 211.00 g/mol
    CAS Number 1072944-77-1

    | Appearance | Typically a solid |

The Boronic Acid "Warhead"

The B(OH)₂ group is the reactive heart of the molecule. It serves as a bioisostere for a carbonyl group and is responsible for the covalent interaction with the target enzyme.[1] Upon entering the enzyme's active site, the electrophilic boron atom is attacked by a nucleophilic hydroxyl group (e.g., from a serine residue), forming a stable, yet reversible, tetrahedral boronate adduct.[2][5][6] This reversible covalent mechanism often translates to a superior inhibitory profile compared to non-covalent inhibitors, characterized by lower dissociation rates and higher potency.[1]

The 4-Fluoro Substituent: Enhancing Pharmacological Properties

The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to optimize drug candidates.[7][8] Its contributions are multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[7][9]

  • Binding Affinity: As the most electronegative element, fluorine can alter the electron distribution of the aromatic ring, influencing pKa and forming productive electrostatic or hydrogen bonding interactions with the target protein, thereby enhancing binding affinity.[10][11]

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its site of action.[8][10]

The 3-(Dimethylcarbamoyl) Group: Modulating Solubility and Specificity

The N,N-dimethylcarbamoyl moiety is more than just a structural element; it plays a crucial role in fine-tuning the molecule's properties.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the enzyme's binding pocket, contributing to both potency and selectivity.

  • Solubility and Pharmacokinetics: As a polar, non-ionizable group, it can improve aqueous solubility and overall pharmacokinetic profiles.

  • Synthetic Handle: While stable, the amide bond provides a point for potential future derivatization, although its primary role in this scaffold is typically as a stable directing group. The use of dimethylcarbamoyl chloride is a common method for introducing this moiety in syntheses.[12][13]

Suzuki_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions BoronicAcid (3-(Dimethylcarbamoyl)-4- fluorophenyl)boronic acid Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) BoronicAcid->Catalyst Reacts with Organohalide Aryl/Heteroaryl Halide (R-X) Organohalide->Catalyst Product Final Inhibitor Scaffold Catalyst->Product Forms C-C Bond Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst Medium Inhibition_Mechanism cluster_enzyme FXIa Active Site cluster_inhibitor Boronic Acid Inhibitor Ser195 Ser195-OH (Nucleophile) Adduct Reversible Covalent Tetrahedral Adduct (Enzyme Inhibited) Ser195->Adduct Pockets Specificity Pockets (S1, S2...) Inhibitor_Core Scaffold (from Suzuki coupling) Inhibitor_Core->Pockets Binds to Boronic_Acid B(OH)₂ 'Warhead' Boronic_Acid->Ser195 Attacked by Boronic_Acid->Adduct

References

Application Notes and Protocols for Amide Coupling Featuring (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide Bonds and Advanced Coupling Strategies

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The efficient formation of these bonds, however, often presents a significant challenge, particularly when coupling sterically hindered or electronically deactivated amines and carboxylic acids.[2][3] This guide provides a comprehensive overview and a detailed experimental protocol for an amide coupling reaction involving (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid , a versatile building block in contemporary drug discovery.

This compound is a unique reagent that can participate in coupling reactions, not as a traditional carboxylic acid or amine partner, but often as a component in more complex synthetic strategies or as a precursor to other functional groups. While boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions for C-C bond formation[4][5][6][7][8], they can also serve as catalysts in direct amidation reactions.[9][10][11][12] This application note will focus on a standard and robust amide coupling protocol where a derivative of this boronic acid could be utilized, providing a foundational methodology for researchers.

Mechanistic Insights: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant activation energy barrier. Modern coupling reagents have been developed to facilitate this process under mild conditions, minimizing side reactions and preserving stereochemical integrity.

The Role of Coupling Reagents: HATU and HOBt

Among the plethora of available coupling reagents, aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have gained prominence due to their high efficiency and low rates of racemization.[13][14] HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.

This intermediate is susceptible to nucleophilic attack by an amine. To further enhance the reaction rate and suppress side reactions, an additive like HOBt (Hydroxybenzotriazole) is often employed.[15] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable than the isourea intermediate but highly reactive towards the amine, leading to the desired amide.[2][15]

The mechanism can be visualized as a two-step process:

  • Activation: The carboxylic acid reacts with the coupling reagent (e.g., HATU) to form a highly reactive species.

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the stable amide bond and byproducts.

Experimental Protocol: Amide Coupling of a Carboxylic Acid with an Amine

This protocol details a general procedure for the amide coupling of a generic carboxylic acid and amine, which can be adapted for derivatives of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity (M)QuantityRole
Carboxylic AcidR-COOH--1.0 equivReactant
AmineR'-NH2--1.2 equivReactant
HATUC10H15F6N6OP380.23-1.2 equivCoupling Reagent
HOBtC6H5N3O135.12-1.2 equivAdditive
DIPEAC8H19N129.24-3.0 equivBase
DMFC3H7NO73.09--Solvent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.5 M concentration).

  • Addition of Reagents: To the stirred solution, add HATU (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Visualizing the Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in DMF reagents Add HATU, HOBt, DIPEA start->reagents preactivate Stir for 15 min (Pre-activation) reagents->preactivate add_amine Add Amine preactivate->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide purify->product

Figure 1: A generalized workflow for the HATU/HOBt mediated amide coupling reaction.

Safety and Handling of this compound

While a specific safety data sheet for this compound was not found, general precautions for handling similar boronic acid derivatives should be strictly followed.

  • Hazard Identification: Phenylboronic acids can cause skin and serious eye irritation.[16][17][18] They may also cause respiratory irritation.

  • Handling:

    • Work in a well-ventilated fume hood.[17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.[16]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Characterization of this compound

Understanding the properties of this key reagent is crucial for its effective use in synthesis.

Reagent_Properties reagent This compound Formula: C9H11BFNO3 MW: 211.00 g/mol CAS: 874219-27-9 Physical Form: Solid structure reagent->structure Chemical Structure

References

Troubleshooting & Optimization

improving yield in Suzuki reactions with (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of an Electron-Deficient Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, the success of this reaction is highly dependent on the electronic and steric nature of its coupling partners. (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid presents a unique set of challenges. As an electron-deficient arylboronic acid, due to the influence of both the ortho-carbamoyl and para-fluoro substituents, it can exhibit sluggish reactivity in the critical transmetalation step.[1][2] Furthermore, electron-deficient boronic acids are notoriously susceptible to competitive side reactions, most notably protodeboronation, which can significantly reduce product yield.[3][4]

This guide provides a comprehensive troubleshooting framework, detailed protocols, and frequently asked questions (FAQs) to empower researchers to overcome these obstacles and achieve high-yield couplings with this valuable building block.

Core Troubleshooting Guide

This section addresses the most common issues encountered when using this compound and provides a logical, step-by-step approach to resolving them.

Problem 1: Low to No Product Formation (Reaction Failure)

A complete lack of conversion points to a fundamental issue with one of the core components of the catalytic cycle.

Root Cause Analysis & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. The catalyst or ligand may also be degraded from improper storage.[5][6]

    • Solution A - Use a Precatalyst: Employ a modern, air- and moisture-stable Pd(II) precatalyst, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3). These are designed for reliable and rapid generation of the active Pd(0) species.[4]

    • Solution B - Verify Reagents: If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not decomposed (often indicated by a color change from yellow to dark brown/black). Test the catalyst system with a simple, reliable coupling (e.g., phenylboronic acid and 4-bromoanisole) to confirm its activity.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of the boronic acid.[4][5]

    • Solution - Rigorous Degassing: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by three freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of inert gas.[7]

Problem 2: Significant Byproduct Formation

The presence of undesired products alongside your target molecule indicates that side reactions are outcompeting the desired cross-coupling pathway.

Root Cause Analysis & Solutions:

  • Protodeboronation: This is the most common side reaction for electron-deficient boronic acids, where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom.[6] This is often exacerbated by excessive water or overly strong bases.

    • Solution A - Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃. These provide sufficient basicity to form the reactive boronate species without aggressively promoting hydrolysis.[8][9]

    • Solution B - Boronic Ester Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or neopentylglycol (BNeo) ester. These esters hydrolyze slowly under the reaction conditions, maintaining a low, steady-state concentration of the active boronic acid and minimizing the rate of protodeboronation.[3]

  • Homocoupling (Glaser-Hay type): The formation of a biaryl from two molecules of the boronic acid is typically promoted by oxygen.

    • Solution - Improve Inert Atmosphere: As with reaction failure, this is a sign of inadequate degassing. Re-evaluate your inert atmosphere technique to ensure the reaction is truly oxygen-free.[4][5]

Technical FAQ

Q1: Why is my reaction with this compound so much slower than with other boronic acids?

A1: The rate of the Suzuki reaction is highly influenced by the transmetalation step, where the organic group is transferred from boron to the palladium center.[1] Electron-donating groups on the boronic acid increase the nucleophilicity of the ipso-carbon, accelerating this transfer. Your substrate has two electron-withdrawing groups (F and CONMe₂), which decreases the nucleophilicity of the carbon attached to boron, thus slowing the transmetalation rate and allowing more time for side reactions to occur.[2]

Q2: What is the best general-purpose catalyst and ligand combination to start with?

A2: For challenging, electron-deficient substrates, highly active, electron-rich, and sterically hindered phosphine ligands are recommended. These ligands promote both the oxidative addition and the final reductive elimination steps.[6][10] A robust starting point is a second or third-generation Buchwald precatalyst.

Catalyst/Ligand SystemRationaleCoupling Partner Suitability
XPhos Pd G3 or G4 Highly active, general-purpose for a wide range of aryl halides.Aryl Chlorides, Bromides, Triflates
SPhos Pd G2 or G3 Excellent for sterically hindered coupling partners.ortho-Substituted Aryl Halides
RuPhos Pd G3 Often effective for heteroaromatic halides.Pyridines, Pyrimidines, etc.
Pd₂(dba)₃ with cataCXium® A A cost-effective system known for coupling ortho-substituted partners.[11]Sterically demanding substrates
Q3: How does the choice of base impact the reaction?

A3: The base plays multiple crucial roles in the Suzuki reaction.[12] Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is the species that undergoes transmetalation.[8][9][13] However, the choice of base is a delicate balance.

  • Strong Bases (NaOH, KOH): Highly effective at forming the boronate but can promote rapid protodeboronation and hydrolysis of sensitive functional groups.

  • Carbonates (K₂CO₃, Cs₂CO₃): A good balance of reactivity and mildness. Cesium carbonate is more soluble in organic solvents and can be particularly effective.

  • Phosphates (K₃PO₄): Often the base of choice for sensitive or electron-deficient boronic acids due to its moderate basicity, which minimizes side reactions.

Q4: Can I run this reaction under anhydrous conditions to prevent protodeboronation?

A4: While seemingly logical, completely anhydrous conditions can sometimes be detrimental. The accepted mechanism for transmetalation often involves a hydroxide-bridged intermediate between the palladium and boron centers, implying a requirement for water.[6] However, protocols using bases like TMSOK under strictly anhydrous conditions have been developed.[4] A more common and reliable approach is to use a biphasic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) with a carefully controlled amount of water (often a 10:1 to 5:1 organic:aqueous ratio). This ensures the presence of enough water for the catalytic cycle without creating an overly hydrolytic environment.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates. The ligand (L) is crucial for stabilizing the palladium center and modulating its reactivity.[10]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar¹-Pd(II)L₂-Ar² (Diorganopalladium Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Trans_Complex->Product ArX Ar¹-X (Aryl Halide) ArX->OA_Complex Boronic Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Boronate 'ate' Complex) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield with (3-(CONMe₂)-4-F-Ph)B(OH)₂ Check_Catalyst Is the catalyst active? (Test with a simple reaction) Start->Check_Catalyst Check_Inert Is the reaction atmosphere strictly inert? Check_Catalyst->Check_Inert Yes Use_Precatalyst Action: Use a reliable Pd(II) precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Use_Precatalyst No Check_Side_Reactions Are protodeboronation or homocoupling byproducts observed? Check_Inert->Check_Side_Reactions Yes Degas_Thoroughly Action: Thoroughly degas all solvents and reagents. Use Schlenk technique. Check_Inert->Degas_Thoroughly No Change_Base Action: Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃) Check_Side_Reactions->Change_Base Yes Success Improved Yield Check_Side_Reactions->Success No Use_Precatalyst->Check_Inert Degas_Thoroughly->Check_Side_Reactions Use_Ester Action: Convert boronic acid to its pinacol (BPin) ester derivative before coupling. Change_Base->Use_Ester Change_Base->Success Use_Ester->Success

Caption: A decision-tree workflow for troubleshooting low-yield Suzuki reactions.

Experimental Protocols

An inert atmosphere (Argon or Nitrogen) is crucial for all protocols to prevent catalyst oxidation and ensure reproducibility. [10]

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, quickly weigh and add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Add this solid to the Schlenk flask against a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum and purge by evacuating and backfilling with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the Pinacol Boronate Ester

This two-step procedure can significantly improve yields by mitigating protodeboronation.

Step A: Ester Formation

  • To a round-bottom flask, add this compound (1.0 g, 1.0 equiv.) and pinacol (1.1 equiv.).

  • Add toluene or hexanes (approx. 10 mL per gram of boronic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once water evolution ceases (typically 2-4 hours), cool the reaction and concentrate under reduced pressure. The resulting solid pinacol ester can often be used without further purification.

Step B: Suzuki Coupling

  • Follow Protocol 1, but substitute the boronic acid with the pinacol ester prepared in Step A (1.2 equiv.). A slightly stronger base, like Cs₂CO₃, may be beneficial to promote the in situ hydrolysis of the ester to the active boronate.

References

Technical Support Center: Stability and Handling of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid (CAS 874219-27-9). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the use of this reagent, particularly its stability under common reaction conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure robust and reproducible results in your synthetic endeavors.

Part 1: Foundational Concepts: Understanding the Stability of Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, their utility is often tempered by inherent stability challenges. For this compound, the presence of two electron-withdrawing groups—a fluoro and a dimethylcarbamoyl group—on the aromatic ring introduces specific reactivity patterns that must be understood to be controlled.

The Primary Challenge: Protodeboronation

Protodeboronation is a frequently encountered side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of an unwanted arene byproduct (in this case, 2-fluoro-N,N-dimethylbenzamide).[2][3] This process is a major cause of yield loss in cross-coupling reactions.

The reaction can proceed through several mechanisms, which are highly dependent on the pH of the reaction medium.[2][4]

  • Base-Catalyzed Pathway: Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide) to form a more electron-rich tetrahedral boronate species.[5][6] For arylboronic acids with electron-withdrawing substituents, this boronate can be susceptible to protonolysis by a proton source, such as water or alcohol solvents, leading to the undesired arene.[5][7]

  • Acid-Catalyzed Pathway: In acidic media, the C-B bond can also be cleaved, although this is less common under standard coupling conditions.[2][8]

The electron-deficient nature of the (3-(Dimethylcarbamoyl)-4-fluorophenyl) group can make the C-B bond particularly susceptible to cleavage under certain basic conditions.[5][7]

Protodeboronation ArylBOH2 (Ar)B(OH)₂ Boronate [Ar-B(OH)₃]⁻ ArylBOH2->Boronate + Base Base Base (e.g., OH⁻) TransitionState Transition State Boronate->TransitionState + H₂O ProtonSource Proton Source (H₂O) Arene Arene (Ar-H) (Byproduct) TransitionState->Arene C-B Cleavage Borate B(OH)₄⁻ TransitionState->Borate

Fig 1. Base-catalyzed protodeboronation pathway.
The Stoichiometry Pitfall: Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimetric anhydrides known as boroxines.[3][6]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is important for two reasons:

  • Stoichiometry: The formation of boroxine alters the molecular weight of the reagent. Weighing out a sample that is partially or fully converted to boroxine will result in an under-stoichiometric amount of the active boronic acid monomer in solution, leading to incomplete reactions.

  • Reactivity: While the process is often reversible upon dissolution in protic solvents, the rate of hydrolysis can vary, potentially affecting the initial stages of the reaction.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during experimentation in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with this compound resulted in low yield and a significant amount of 2-fluoro-N,N-dimethylbenzamide. What is happening?

Answer: The presence of 2-fluoro-N,N-dimethylbenzamide is a definitive marker of protodeboronation.[2][4] This indicates that your boronic acid is being consumed by a non-productive pathway before it can participate in the catalytic cycle. The primary causes are typically related to the choice of base, solvent, and temperature.

Troubleshooting Workflow:

Troubleshooting Start Low Yield / Failed Reaction CheckByproduct LC-MS/NMR analysis: Is 2-fluoro-N,N-dimethylbenzamide present? Start->CheckByproduct Protodeboronation Root Cause: Protodeboronation CheckByproduct->Protodeboronation  Yes OtherIssues Root Cause: Other Issues CheckByproduct->OtherIssues No   OptimizeBase Action: Switch to a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Protodeboronation->OptimizeBase OptimizeConditions Action: Lower temperature, reduce reaction time, use anhydrous solvents OptimizeBase->OptimizeConditions CheckReagents Action: Verify catalyst activity, check halide partner purity, re-evaluate stoichiometry (boroxine) OtherIssues->CheckReagents

Fig 2. Troubleshooting workflow for low reaction yield.

Recommended Solutions:

  • Base Selection: Strong bases like NaOH or KOH in aqueous media can aggressively promote protodeboronation.[9] Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10]

  • Solvent System: Minimize the amount of water present. While some water is often necessary for the Suzuki-Miyaura mechanism, excess water provides a ready proton source for protodeboronation. Consider using solvent systems like dioxane/H₂O, THF/H₂O, or toluene with a phase-transfer catalyst. Ensure solvents are properly degassed to prevent oxidative degradation.

  • Temperature and Time: High temperatures and prolonged reaction times increase the likelihood of decomposition. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, run the reaction at a lower temperature (e.g., 70-90 °C).

Q2: I am observing inconsistent yields between experiments, even when following the same procedure. Could the solid boronic acid be the issue?

Answer: Yes, this is a classic symptom of boroxine formation.[3] If the degree of dehydration varies between bottles of the reagent or due to storage conditions, the actual amount of active boronic acid you add to each reaction will be inconsistent.

Recommended Solutions:

  • Reagent Pre-treatment: Before use, dry the required amount of boronic acid under high vacuum for several hours to help reverse the boroxine equilibrium by removing water.

  • Stoichiometric Adjustment: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the limiting reagent to compensate for any inactive boroxine content.

  • Conversion to a Boronate Ester: For maximum stability and stoichiometric precision, boronic acids can be converted to more stable derivatives like pinacol esters.[3] While this requires an extra synthetic step, it can be invaluable for complex, multi-step syntheses where reproducibility is paramount.

Part 3: Best Practices & Protocols

Storage and Handling

Proper storage is the first line of defense against reagent degradation.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Low temperatures slow the rate of potential decomposition pathways.[11]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which can promote both protodeboronation and boroxine formation, and oxygen, which can cause oxidation.[3]
Container Keep in a tightly sealed, opaque container.Prevents moisture ingress and protects from light. Suitable materials include amber glass or HDPE bottles.[12]
Handling Handle quickly in a dry environment (e.g., glovebox or under a stream of inert gas).Reduces exposure to ambient air and humidity.
Recommended Protocol: Robust Suzuki-Miyaura Coupling

This protocol is designed to minimize common failure modes when using this compound.

Reagents & Materials:

  • Aryl Halide (Ar-X) (1.0 eq)

  • This compound (1.3 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried reaction flask, add the aryl halide, this compound, and K₂CO₃.

  • Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio, depending on substrate solubility) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this boronic acid?

    • A: Store refrigerated (2-8 °C) in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture and air.[11]

  • Q: How can I visually tell if my boronic acid has decomposed?

    • A: While visual inspection is not definitive, boronic acids should typically be white to off-white crystalline solids. Significant clumping, discoloration, or a gummy appearance may suggest moisture absorption or degradation. The most reliable methods for assessing purity are analytical, such as NMR spectroscopy to check for boroxine or protodeboronation byproducts.

  • Q: Why is the choice of base so critical in reactions with this compound?

    • A: The base is required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[10] However, strong bases, especially in the presence of water, can also accelerate the competing protodeboronation pathway.[9] A milder base like K₂CO₃ or K₃PO₄ provides a balance, activating the boronic acid sufficiently for coupling while minimizing decomposition.

  • Q: Can I use this boronic acid in other coupling reactions?

    • A: Yes, boronic acids are versatile reagents. They can be used in other reactions such as Chan-Lam couplings (for C-N or C-O bond formation) and Liebeskind-Srogl couplings, though reaction conditions would need to be specifically optimized for each transformation.[6]

References

Technical Support Center: Purification of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies. The purification of arylboronic acids can be challenging due to their unique chemical properties. This document synthesizes established methodologies with practical, field-proven insights to help you navigate potential experimental hurdles and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound appears as a sticky oil or an amorphous solid that is difficult to handle. How can I crystallize it?

Answer:

The physical state of crude boronic acids can be variable. The presence of impurities often prevents crystallization. Here is a systematic approach to induce crystallization:

  • Trituration: This is often the first and simplest method to try. Suspend your crude material in a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble. For an arylboronic acid with a polar carbamoyl group like yours, start with solvents like diethyl ether, hexane, or a mixture of ethyl acetate and hexane.[1][2] Stir the suspension vigorously. This process can help to wash away soluble impurities and induce the crystallization of your product. If the material remains oily, try cooling the mixture or gently scratching the inside of the flask with a glass rod to create nucleation sites.[1]

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step. Due to the polar nature of the dimethylcarbamoyl group, you will likely need a polar solvent or a solvent mixture.

    • Solvent Screening: Start with small amounts of your crude product and test a range of solvents. Good candidates include water, ethanol, isopropanol, ethyl acetate, or mixtures of these with a less polar co-solvent like heptane or toluene.[1][3][4] The goal is to find a solvent system where the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Protocol: Dissolve the crude material in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. If no crystals form, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then allow it to stand.

Question 2: I am seeing significant tailing and poor separation when trying to purify my boronic acid by standard silica gel chromatography. What is causing this and how can I fix it?

Answer:

This is a very common issue with boronic acids on silica gel. The acidic nature of the silica surface can lead to strong interactions with the boronic acid moiety, causing streaking and irreversible adsorption.[1][5] Here are several strategies to overcome this:

  • Acidification of the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid (0.1-1%), to your eluent can help to suppress the ionization of the boronic acid and reduce its interaction with the silica.[1] However, be mindful that this can sometimes promote decomposition.

  • Using a Different Stationary Phase:

    • Neutral or Basic Alumina: For moderately polar compounds, neutral or basic alumina can be a good alternative to silica gel.[1]

    • Reversed-Phase Chromatography (C18): This is often a more reliable method for purifying polar boronic acids.[5][6] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium acetate to improve peak shape.[7]

  • Boronate Ester Formation: A robust strategy is to convert the boronic acid to its corresponding boronate ester (e.g., a pinacol ester) before chromatography.[6] These esters are generally less polar and more stable on silica gel, allowing for purification using standard normal-phase chromatography. The boronic acid can then be regenerated by hydrolysis.

Question 3: My NMR analysis shows a significant amount of a byproduct that I suspect is the protodeboronated compound (2-fluoro-N,N-dimethylbenzamide). How can I minimize its formation and remove it?

Answer:

Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for arylboronic acids, especially under acidic or basic conditions or in the presence of certain metals.[5]

  • Minimizing Formation:

    • pH Control: During workup and purification, try to maintain a pH range where your boronic acid is most stable. For many arylboronic acids, this is in the weakly acidic to neutral range (around pH 5).

    • Temperature: Avoid excessive heat during reaction workups and solvent removal.

    • Inert Atmosphere: While less common for this specific type of decomposition, handling the material under an inert atmosphere (like nitrogen or argon) can sometimes help, especially if oxidative degradation is also a concern.[8]

  • Removal of the Impurity:

    • Acid-Base Extraction: The protodeboronated impurity is neutral, whereas your boronic acid is acidic. You can exploit this difference. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., 1 M NaOH or NaHCO3 solution).[9] Your boronic acid will move into the aqueous layer as its boronate salt. The neutral impurity will remain in the organic layer. Afterward, carefully acidify the aqueous layer (e.g., with 1 M HCl) to precipitate the pure boronic acid, which can then be extracted back into an organic solvent.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Besides the protodeboronated product mentioned above, other common impurities include:

  • Boroxines (Anhydrides): Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. These are generally in equilibrium with the monomeric form in the presence of water and may not be detrimental to subsequent reactions.

  • Starting Materials: Unreacted starting materials from the synthesis (e.g., the corresponding aryl halide).

  • Homocoupling Products: Dimers of the starting aryl compound.

Q2: Can I use derivatization to purify my boronic acid?

A2: Yes, derivatization can be a very effective purification strategy.

  • Diethanolamine Adducts: Boronic acids often form crystalline adducts with diethanolamine.[5][6] These adducts can be selectively precipitated from a solution containing impurities. The pure boronic acid can then be liberated by treatment with acid.

  • Conversion to Boronate Esters: As mentioned in the troubleshooting section, converting the boronic acid to a pinacol or other boronate ester can facilitate purification by chromatography.[6]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the percentage purity and detecting minor impurities.[10] Reversed-phase HPLC is generally preferred for polar boronic acids.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.[7][12]

Experimental Protocols & Visualizations

Protocol 1: Purification via Acid-Base Extraction

This protocol is particularly useful for removing neutral impurities like the protodeboronated byproduct.

  • Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M aqueous NaOH (3 x 10 mL per gram). Combine the aqueous extracts.

  • Wash the combined aqueous layers with ethyl acetate (2 x 10 mL per gram) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 with 1 M HCl. The pure boronic acid should precipitate as a white solid.

  • Extract the precipitated boronic acid with fresh ethyl acetate (3 x 15 mL per gram).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

AcidBaseExtraction A Crude Product in Ethyl Acetate B Extract with 1M NaOH A->B C Aqueous Layer (Boronate Salt) B->C Boronic Acid D Organic Layer (Neutral Impurities) B->D Impurities E Acidify with 1M HCl C->E F Precipitated Pure Boronic Acid E->F G Extract with Ethyl Acetate F->G H Pure Product in Ethyl Acetate G->H

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Recrystallization

This protocol assumes a suitable solvent system has been identified (e.g., ethyl acetate/hexane).

  • Place the crude boronic acid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored or contains insoluble matter, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent (e.g., hexane).

  • Dry the crystals under vacuum to remove residual solvent.

Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimal Hot Solvent A->B C Saturated Solution B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for recrystallization.

Summary of Purification Techniques

TechniquePrincipleBest For RemovingKey Considerations
Recrystallization Differential solubilityImpurities with different solubility profilesRequires finding a suitable solvent system; can have yield losses.
Acid-Base Extraction Acidity of the boronic acidNeutral impurities (e.g., protodeboronated species)Potential for decomposition at extreme pH; requires immiscible solvents.
Normal-Phase Chromatography PolarityImpurities of different polarityOften problematic due to streaking; may require additives or derivatization.
Reversed-Phase Chromatography HydrophobicityPolar and non-polar impuritiesGenerally more effective for polar boronic acids; requires HPLC equipment.
Derivatization (e.g., Pinacol Ester) Chemical modificationA wide range of impuritiesAdds synthetic steps (protection/deprotection); simplifies chromatographic purification.

References

common side reactions with (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in chemical synthesis. Our goal is to empower you with the knowledge to anticipate and resolve common experimental challenges, ensuring the success of your reactions.

I. Introduction to this compound

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring an electron-withdrawing dimethylcarbamoyl group and a moderately deactivating fluoro group, imparts specific reactivity and properties that can influence reaction outcomes. Understanding these characteristics is crucial for optimizing reaction conditions and minimizing side reactions.

II. Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

A1: Like many boronic acids, this compound can be sensitive to air and moisture. While some boronic acids are known to decompose under ambient conditions, proper storage is key to maintaining its integrity.[1] We recommend storing the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C). Avoid repeated exposure to the atmosphere. When handling the reagent, it is advisable to work in a glovebox or under a positive flow of inert gas to minimize contact with air and moisture.

Q2: What are the most common side reactions observed when using this boronic acid in Suzuki-Miyaura coupling?

A2: The two most prevalent side reactions are protodeboronation and homocoupling .[2][3]

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which leads to the formation of N,N-dimethyl-2-fluorobenzamide as a byproduct.[2][4] This reaction is often promoted by the presence of water and can be catalyzed by acid or base.[2][4]

  • Homocoupling: This reaction results in the formation of a symmetrical biaryl compound, 2,2'-difluoro-5,5'-bis(dimethylcarbamoyl)biphenyl, from the coupling of two molecules of the boronic acid. This is often mediated by the palladium catalyst, especially in the presence of oxygen.[3][5]

Q3: How do the substituents on the phenyl ring of this compound affect its reactivity?

A3: The electronic nature of the substituents plays a significant role. The fluoro group is moderately electron-withdrawing, and the dimethylcarbamoyl group is also electron-withdrawing. Electron-deficient arylboronic acids can be more prone to certain side reactions, such as homocoupling.[6][7] The increased Lewis acidity of the boron center due to the electron-withdrawing groups can also influence its hydrolytic stability.[8][9]

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to troubleshooting common issues encountered during reactions with this compound.

Problem 1: Low Yield of the Desired Cross-Coupling Product and Formation of a Major Byproduct Identified as N,N-dimethyl-2-fluorobenzamide.
  • Likely Cause: Protodeboronation of the starting boronic acid. This is a common decomposition pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom.[2][10] This process can be accelerated by excessive water, high temperatures, or prolonged reaction times.[11]

  • Troubleshooting Workflow:

    G start Low Yield & Protodeboronation Detected step1 Verify Anhydrous Conditions start->step1 step2 Use freshly dried solvents and reagents. Add molecular sieves. step1->step2 Yes step3 Optimize Base and Temperature step1->step3 No step2->step3 step4 Use a weaker, non-hydroxide base (e.g., K3PO4, Cs2CO3). Lower reaction temperature. step3->step4 Yes step5 Consider Boronic Ester Derivative step3->step5 No step4->step5 step6 Use a pinacol ester or MIDA ester for slow release of the boronic acid. step5->step6 Yes end Improved Yield, Minimized Protodeboronation step5->end No step6->end

    Caption: Troubleshooting workflow for protodeboronation.

  • Detailed Protocol for Minimizing Protodeboronation:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Consider using techniques like distilling solvents over a suitable drying agent or using commercially available anhydrous solvents. The use of molecular sieves in the reaction mixture can also help to scavenge trace amounts of water.[12]

    • Choice of Base: Avoid strong hydroxide bases (like NaOH or KOH) if possible, as they can promote protodeboronation.[4] Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11]

    • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. High temperatures can accelerate the rate of protodeboronation.

    • Use of Boronic Esters: For particularly challenging cases, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These esters can provide a slow release of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[2]

Problem 2: Formation of a Symmetrical Dimer Byproduct (2,2'-difluoro-5,5'-bis(dimethylcarbamoyl)biphenyl).
  • Likely Cause: Homocoupling of the boronic acid. This side reaction is often catalyzed by palladium(0) species, particularly in the presence of oxygen.[3][5] The mechanism can involve the formation of a palladium peroxo complex which then reacts with the boronic acid.[5][13] Electron-deficient arylboronic acids can be more susceptible to this side reaction.[6][7]

  • Troubleshooting Workflow:

    G start Homocoupling Byproduct Detected step1 Degas Reaction Mixture Thoroughly start->step1 step2 Use freeze-pump-thaw cycles or sparge with an inert gas (Ar/N2). step1->step2 Yes step3 Optimize Catalyst System step1->step3 No step2->step3 step4 Use a more active catalyst/ligand system to favor cross-coupling. Consider using a different palladium precatalyst. step3->step4 Yes step5 Adjust Stoichiometry step3->step5 No step4->step5 step6 Use a slight excess of the boronic acid (e.g., 1.1-1.2 equiv.) to favor cross-coupling over homocoupling. step5->step6 Yes end Minimized Homocoupling, Higher Purity Product step5->end No step6->end

    Caption: Troubleshooting workflow for homocoupling.

  • Detailed Protocol for Minimizing Homocoupling:

    • Rigorous Degassing: It is critical to remove dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[3][11]

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the relative rates of cross-coupling versus homocoupling. Using a highly active catalyst system that promotes rapid oxidative addition and transmetalation can outcompete the homocoupling pathway. For instance, using bulky, electron-rich phosphine ligands can be beneficial.

    • Reaction Stoichiometry: While a 1:1 stoichiometry is ideal in theory, using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can sometimes favor the desired cross-coupling reaction.[11]

Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly.
  • Likely Cause: Inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.

  • Troubleshooting Table:

Potential Cause Recommended Action Rationale
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst or a different precatalyst. Ensure proper pre-activation if required by the chosen catalyst.Palladium catalysts, especially Pd(0) species, can be sensitive to air and may oxidize over time, reducing their activity.
Poor Quality Base Use a freshly opened or properly stored base. Consider grinding the base to increase its surface area.Bases can absorb moisture and carbon dioxide from the air, which can affect their efficacy.
Insufficiently Anhydrous Conditions Thoroughly dry all solvents and reagents.Water can inhibit the catalytic cycle and promote protodeboronation.[11]
Inappropriate Solvent Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.Solvent choice can influence the solubility of reagents and the stability of catalytic intermediates.

IV. References

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References

Technical Support Center: Optimization of Catalyst Loading for (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of catalyst loading in Suzuki-Miyaura cross-coupling reactions involving (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity and efficiency of your synthetic processes.

Introduction: The Challenge of Functionalized Boronic Acids

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—specifically the electron-withdrawing nature of the dimethylcarbamoyl group and the fluorine atom—can present unique challenges in Suzuki-Miyaura couplings. These substituents can influence the reactivity of the boronic acid, making careful optimization of the catalytic system, particularly the catalyst loading, a critical step for a successful and scalable reaction. This guide will walk you through a logical, evidence-based approach to achieving this optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound giving a low yield?

A1: Low yields with this substrate often stem from a few key factors related to its electronic nature. Electron-deficient boronic acids can be less reactive in the transmetalation step of the catalytic cycle.[1] Additionally, they are more susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] Key areas to investigate are:

  • Catalyst and Ligand Choice: Standard catalysts may not be effective. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle with challenging substrates.[3]

  • Base Selection: The base is crucial for activating the boronic acid, but a suboptimal choice can accelerate protodeboronation.[2]

  • Reaction Conditions: Temperature and reaction time need to be carefully controlled. Higher temperatures can increase the rate of the desired reaction but may also promote catalyst decomposition or side reactions.[1]

  • Catalyst Loading: Insufficient catalyst loading will naturally lead to low conversion. Conversely, excessively high loading is not cost-effective and can lead to difficulties in removing palladium from the final product.

Q2: I am observing significant formation of 4-fluoro-N,N-dimethylbenzamide as a byproduct. What is causing this?

A2: The formation of 4-fluoro-N,N-dimethylbenzamide is a classic sign of protodeboronation. This occurs when the boronic acid reacts with a proton source (often water or an alcohol solvent) in the presence of a base, leading to the cleavage of the C-B bond.[2] To mitigate this:

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]

  • Optimize the Base: Switch to a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Q3: What is homocoupling, and how can I minimize it in my reaction?

A3: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct (in this case, a biphenyl derivative of your starting material). This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst or incomplete degassing of the reaction mixture.[4] To minimize homocoupling:

  • Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed to remove oxygen. This can be done by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern, well-defined precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling.[4]

Troubleshooting Guide: From Low Conversion to Catalyst Deactivation

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of catalyst loading.

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst.[5] 2. Poor Ligand Choice: The ligand is not suitable for the electron-deficient substrate. 3. Suboptimal Base/Solvent Combination: The base may be poorly soluble or ineffective in the chosen solvent.1. Verify Catalyst Activity: Use a fresh batch of catalyst and ligand. Consider a more easily activated precatalyst. 2. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] 3. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and ensure they are soluble in the chosen solvent system (e.g., dioxane/water, THF/water, toluene/water).[6]
Reaction Stalls at Partial Conversion 1. Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction. This can be due to high temperature, impurities, or byproduct inhibition.[5][7] 2. Insufficient Catalyst Loading: The initial amount of catalyst is not enough to drive the reaction to completion.1. Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. 2. Ensure Purity of Reagents: Use high-purity, degassed solvents and fresh reagents. 3. Increase Catalyst Loading: Systematically increase the catalyst loading in small increments (see optimization protocol below).
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Differences in the purity of the boronic acid, aryl halide, or solvent can affect the reaction outcome. 2. Inconsistent Inert Atmosphere: Variations in the effectiveness of degassing can lead to differing levels of catalyst deactivation. 3. Inaccurate Dispensing of Catalyst: Small variations in the amount of catalyst can have a significant impact, especially at low loadings.1. Standardize Reagents: Use reagents from the same lot number for a series of experiments. 2. Standardize Degassing Procedure: Implement a consistent and rigorous degassing protocol. 3. Use Stock Solutions: For screening experiments, prepare a stock solution of the catalyst and ligand to ensure accurate and consistent dispensing.

Experimental Protocol: Systematic Optimization of Catalyst Loading

A Design of Experiments (DoE) approach is highly recommended for efficiently optimizing catalyst loading while also considering other critical parameters.[2][8][9] This protocol outlines a streamlined approach for a focused optimization of catalyst loading.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe, while minimizing byproduct formation.
Preparation of Stock Solutions:
  • Substrate Stock Solution: In a volumetric flask, dissolve a known quantity of this compound and your aryl halide coupling partner (1.1-1.2 equivalents) in the chosen degassed solvent (e.g., 1,4-dioxane).

  • Base Stock Solution: Prepare an aqueous solution of the chosen base (e.g., 2 M K₂CO₃).

  • Catalyst/Ligand Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent. The ligand-to-palladium ratio should be appropriate for the chosen catalyst system (often 1:1 or 2:1).

Reaction Setup (in Parallel):
  • Arrange a series of reaction vials (e.g., in a 24-well plate or individual vials) equipped with stir bars.[10]

  • To each vial, add the required volume of the substrate stock solution.

  • Add the aqueous base solution to each vial.

  • Using a micropipette, add varying amounts of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%, 0.05 mol%). Include a negative control with no catalyst.

Reaction Execution and Monitoring:
  • Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).[11]

  • Stir the reactions for a set period.

  • At specific time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.

  • Quench the aliquot in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., acetonitrile or ethyl acetate).

Analysis and Data Interpretation:
  • Analyze the quenched samples by a suitable analytical method such as HPLC, GC-MS, or UPLC-MS to determine the conversion of the limiting starting material, the yield of the desired product, and the formation of key byproducts (protodeboronation and homocoupling products).

  • Plot the percentage conversion versus catalyst loading at each time point.

  • Determine the lowest catalyst loading that provides the desired conversion within an acceptable reaction time.

Data Presentation:
Catalyst Loading (mol%)Conversion at 4h (%)Yield of Desired Product at 4h (%)Protodeboronation Byproduct at 4h (%)
2.0>9998<1
1.09896<1
0.595931.2
0.2585821.5
0.160572.0
0.0535322.5
0 (Control)<1<1<1

This is example data and will vary based on the specific reaction.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 (Base) PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetalation caption The Suzuki-Miyaura Catalytic Cycle Optimization_Workflow start Define Objective: Minimize Catalyst Loading for >95% Conversion prep Prepare Stock Solutions: Substrates, Base, Catalyst/Ligand start->prep setup Set Up Parallel Reactions (Varying Catalyst Loading) prep->setup run Execute Reactions (Controlled Temperature & Time) setup->run monitor Monitor Reaction Progress (Aliquot & Quench at Time Points) run->monitor analyze Analyze Samples (HPLC, GC-MS, etc.) monitor->analyze interpret Interpret Data: Plot Conversion vs. Loading analyze->interpret end Identify Optimal Catalyst Loading interpret->end caption Workflow for Catalyst Loading Optimization

References

Technical Support Center: Troubleshooting Protodeboronation of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common challenge encountered during cross-coupling reactions: the protodeboronation of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. Our goal is to provide you with the mechanistic understanding and practical solutions required to mitigate this undesired side reaction, thereby improving the yield and purity of your target compounds.

Section 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses fundamental questions regarding the nature of protodeboronation and the specific vulnerabilities of your boronic acid.

Q1: What is protodeboronation and why is it a critical side reaction?

A1: Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura cross-coupling reaction, this is a highly detrimental side reaction. It non-productively consumes your boronic acid, converting it into the corresponding arene (in this case, N,N-dimethyl-2-fluorobenzamide), which reduces the overall yield of your desired biaryl product and complicates downstream purification.[2]

Q2: My previous Suzuki couplings with other arylboronic acids were successful. Why is this compound so susceptible to this issue?

A2: The susceptibility of your specific boronic acid stems from its electronic structure. The phenyl ring is substituted with two electron-withdrawing groups: a fluorine atom at the 4-position and a dimethylcarbamoyl group at the 3-position. Arylboronic acids with electron-withdrawing substituents are known to be particularly prone to protodeboronation.[2][3]

The prevailing mechanism for this enhanced reactivity, especially under the basic conditions typical of Suzuki couplings, involves the formation of a tetracoordinate boronate species, [ArB(OH)₃]⁻.[4][5] For highly electron-deficient systems like yours, the resulting trihydroxyboronate is inherently unstable and can decompose more readily.[4][6] This increased instability means that the rate of protodeboronation can become competitive with, or even exceed, the rate of the desired productive cross-coupling.

Q3: What are the primary factors that drive protodeboronation during my experiment?

A3: Protodeboronation is not governed by a single factor but is highly sensitive to the reaction environment. The rate and extent of this side reaction are primarily influenced by:

  • pH: The reaction pH is arguably the most critical variable.[7][8][9] Protodeboronation can be catalyzed by both acid and base, but the base-catalyzed pathway is of primary concern in Suzuki reactions.[1] The concentration of the reactive boronate anion is pH-dependent, leading to complex pH-rate profiles where the maximum rate of decomposition can occur under specific pH conditions.[7][8][10]

  • Base Identity and Strength: The choice of base not only facilitates the catalytic cycle of the Suzuki reaction but can also dramatically accelerate protodeboronation. Strong, highly soluble bases often promote faster protodeboronation.

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including protodeboronation.[2] If the activation energy for protodeboronation is comparable to or lower than that of the Suzuki coupling, elevated temperatures will exacerbate the problem.

  • Presence of Water: Water can act as the proton source for the cleavage of the C-B bond.[1] While many Suzuki protocols use aqueous solvent systems, the concentration of water can be a key parameter to optimize.

  • Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.

Section 2: Troubleshooting Guide - Diagnosis and Solutions

This section is designed to help you diagnose the cause of protodeboronation in your experiments and provides actionable solutions to mitigate it.

Symptom: My reaction yield is low, and LC-MS/NMR analysis confirms the major byproduct is N,N-dimethyl-2-fluorobenzamide. What are my next steps?

A: The presence of the deboronated product is a clear indication that protodeboronation is outcompeting your desired cross-coupling reaction. The key to solving this is to adjust the reaction conditions to kinetically favor the Suzuki coupling over the protodeboronation pathway. Follow this logical troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Troubleshooting Workflow cluster_2 Resolution Problem Low Yield & High Protodeboronation Confirmed Base Step 1: Re-evaluate Base (Strength & Type) Problem->Base Start Here Temp Step 2: Optimize Temperature & Time Base->Temp If problem persists Solvent Step 3: Modify Solvent System Temp->Solvent If problem persists Catalyst Step 4: Enhance Catalyst System Solvent->Catalyst If problem persists Solution Optimized Protocol: Increased Yield Catalyst->Solution Final Check

Caption: A logical workflow for troubleshooting protodeboronation.

Q4: Could my choice of base be the problem? Which bases should I try?

A4: Yes, the base is a primary suspect. Strong bases like NaOH or KOH can create a highly basic environment that accelerates protodeboronation. The goal is to find a base that is sufficiently active for the Suzuki transmetalation step but gentle enough to minimize boronic acid decomposition.

Actionable Steps:

  • Switch to a Weaker Base: Transition from strong hydroxides to milder inorganic bases. Phosphates and carbonates are often excellent choices.

  • Consider Fluoride Sources: In some systems, cesium fluoride (CsF) can be an effective base that minimizes protodeboronation.

  • Anhydrous Conditions: If using an anhydrous solvent system, consider organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), although their effectiveness can be substrate-dependent.

Base TypeExamplesSuitability for Mitigating ProtodeboronationRationale
Strong Hydroxides NaOH, KOH, Ba(OH)₂Low High basicity and aqueous solubility often lead to rapid protodeboronation.[4]
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Moderate to High Generally less basic than hydroxides, providing a better balance between reactivity and stability.[11]
Phosphates K₃PO₄High Often considered the "go-to" base for sensitive substrates due to its moderate basicity and high activity in the catalytic cycle.[11]
Fluorides CsF, KFHigh Can be effective, particularly in anhydrous conditions, by activating the boronic acid through a different mechanism.[12]
Q5: My reaction is running at 100 °C. Should I lower the temperature?

A5: Absolutely. High temperatures can accelerate protodeboronation significantly.[2] The ideal temperature is the minimum required to achieve a reasonable rate for the desired Suzuki coupling.

Actionable Steps:

  • Screen Lower Temperatures: Attempt the reaction at progressively lower temperatures (e.g., 80 °C, 60 °C). You may need to compensate for the lower temperature with a more active catalyst system or a longer reaction time.

  • Monitor Reaction Kinetics: Track the formation of both the desired product and the deboronated byproduct over time at different temperatures. The goal is to find a temperature where the ratio of product-to-byproduct formation is maximized. Shorter reaction times are generally preferable.[12][13]

Q6: I am using a standard dioxane/water solvent system. Are there better alternatives?

A6: While aqueous dioxane is common, the presence of water provides a ready proton source for the undesired reaction.[12] Modifying the solvent system can have a profound impact.

Actionable Steps:

  • Reduce Water Content: If your base solubility allows, decrease the proportion of water in your solvent mixture.

  • Attempt Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[14] Ethereal solvents like 2-MeTHF or toluene can be excellent alternatives to dioxane.[13] This must be paired with a base that is soluble and active in the chosen anhydrous solvent.

  • Polar Aprotic Solvents: Solvents like DMF or DMA can sometimes be effective, but they must be rigorously dried, as they are hygroscopic.

Q7: I am still observing protodeboronation even after optimizing the base, temperature, and solvent. What else can I do?

A7: If the issue persists, the final step is to focus on the core catalytic reaction. The objective is to accelerate the Suzuki coupling to such an extent that it becomes the dominant kinetic pathway.

Actionable Steps:

  • Use a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough at lower temperatures. Switch to modern, highly active catalyst systems.

    • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands like SPhos, XPhos, or RuPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster overall turnover at lower temperatures.[11]

  • Consider a More Stable Boron Reagent: While you are starting with the boronic acid, converting it to a more stable derivative beforehand can protect it from premature decomposition.[12]

    • Pinacol Esters: Generally more stable than boronic acids, though this is not a universal guarantee.[15][16]

    • MIDA Boronates: These are highly stable crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and thus minimizing the rate of protodeboronation.[12]

    • Trifluoroborate Salts (BF₃K): These salts are often significantly more stable to protodeboronation and can be used directly in the coupling reaction.

Section 3: Recommended Experimental Protocol

This protocol incorporates the best practices discussed above to minimize protodeboronation.

Low-Protodeboronation Suzuki-Miyaura Coupling Protocol
  • Reagent Preparation:

    • To an oven-dried reaction vessel, add your aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere:

    • Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. It is critical to exclude oxygen to prevent catalyst degradation.[12]

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene, to make a 0.1 M solution with respect to the aryl halide) via syringe.

  • Reaction Execution:

    • Place the sealed vessel in a preheated block set to a moderate temperature (start with 60-80 °C).[11]

    • Stir the reaction mixture vigorously.

  • Monitoring and Workup:

    • Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. Aim for the shortest time required for high conversion.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Caption: A step-by-step workflow for the recommended low-protodeboronation protocol.

References

Technical Support Center: Synthesis of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a format that addresses specific issues you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the successful and efficient synthesis of this important building block.

Introduction to the Synthesis

This compound is a valuable reagent in medicinal chemistry and materials science, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling. Its synthesis, while generally achievable, presents several challenges related to impurity formation and purification due to the presence of the polar dimethylcarbamoyl group and the electron-withdrawing fluorine atom.

A common and effective synthetic route is the Palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor, typically N,N-dimethyl-5-bromo-2-fluorobenzamide. This guide will focus on managing impurities arising from this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The primary impurities to anticipate are:

  • Protodeboronated side-product: N,N-dimethyl-2-fluorobenzamide, where the boronic acid group is replaced by a hydrogen atom.

  • Boroxine: The cyclic trimeric anhydride of the boronic acid, which forms through the dehydration of three boronic acid molecules.

  • Unreacted Starting Material: Residual N,N-dimethyl-5-bromo-2-fluorobenzamide.

  • Homocoupling Product: A biaryl impurity formed from the coupling of two molecules of the starting aryl bromide.

Q2: Why is protodeboronation a significant side reaction in this synthesis?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction is often problematic in Suzuki-Miyaura couplings.[1] The this compound is particularly susceptible due to the presence of electron-withdrawing fluoro and carbamoyl groups on the aromatic ring, which can make the arylboronic acid unstable under certain pH conditions, especially basic conditions often used in cross-coupling reactions.[2][3]

Q3: What is a boroxine, and how does it affect my reaction and analysis?

A3: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[4][5] Boronic acids exist in equilibrium with their corresponding boroxines, and the removal of water drives the equilibrium towards the boroxine.[4][5] In your final product, the presence of boroxine can lead to broadened or multiple signals in ¹H and ¹¹B NMR spectra, making characterization difficult. In subsequent reactions, boroxines can exhibit different reactivity compared to the free boronic acid.

Q4: My crude NMR spectrum is complex and difficult to interpret. What could be the cause?

A4: A complex NMR spectrum is often due to the presence of a mixture of the desired boronic acid and its corresponding boroxine. The equilibrium between these two species in solution can result in broadened peaks or duplicate signals. To simplify the spectrum, you can try dissolving the sample in a deuterated solvent that can break up the boroxine, such as methanol-d4.[6]

Q5: Is it necessary to use inert conditions for the Miyaura borylation reaction?

A5: Yes, it is highly recommended to perform the Miyaura borylation under an inert atmosphere (e.g., nitrogen or argon). The palladium(0) catalyst, which is the active catalytic species, is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also promote side reactions.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted N,N-dimethyl-5-bromo-2-fluorobenzamide in your crude reaction mixture by TLC or LC-MS.

Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) catalyst may have decomposed due to exposure to air. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas (N₂ or Ar). Consider using a fresh bottle of the palladium catalyst or a more robust pre-catalyst.
Inappropriate Base The choice of base is crucial. For Miyaura borylations, a weaker base like potassium acetate (KOAc) is often preferred to prevent the subsequent Suzuki coupling of the product with the starting material.[7][8] Ensure the base is anhydrous, as water can affect the reaction.
Low Reaction Temperature Borylation of electron-deficient aryl bromides may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.
Poor Solubility If the reaction mixture is not homogeneous, it could indicate a solubility issue, limiting the reaction rate.[1] Ensure you are using an appropriate solvent (e.g., dioxane, DMSO) that can dissolve all reactants at the reaction temperature.
Problem 2: Significant Formation of the Protodeboronated Impurity

You have identified N,N-dimethyl-2-fluorobenzamide as a major byproduct.

Potential Cause Explanation & Solution
Presence of Protic Sources Water or other protic impurities in the reaction mixture can serve as a proton source for protodeboronation.[3] Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and dry the base (e.g., KOAc) in an oven before use.
Prolonged Reaction Time at High Temperature Extended heating can promote protodeboronation, especially with electron-deficient arylboronic acids.[2] Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Basic Conditions during Workup Exposure of the arylboronic acid to strongly basic aqueous conditions during workup can accelerate protodeboronation.[2] It is often better to perform a neutral or slightly acidic workup.
Problem 3: Difficulty in Purifying the Final Product

You are struggling to separate the desired boronic acid from impurities, particularly the protodeboronated byproduct and boroxine.

Potential Cause Explanation & Solution
Co-elution on Silica Gel The polar nature of the dimethylcarbamoyl group can cause the desired product and the protodeboronated impurity to have similar polarities, leading to difficult separation by standard silica gel chromatography.
On-column Degradation Boronic acids can sometimes be unstable on silica gel, leading to streaking and poor separation.[3]

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for purifying boronic acids.[5] By treating the crude product with a base (e.g., NaOH), the boronic acid is converted to its water-soluble boronate salt, while non-acidic impurities (like the protodeboronated byproduct) remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure boronic acid.

  • Recrystallization: If the boronic acid is a solid, recrystallization can be an effective purification method.[2] A two-solvent system, such as ethyl acetate/hexane, is often successful.[9][10]

  • Specialized Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or treating the silica gel with a small amount of acid.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Miyaura Borylation

This protocol is a general procedure based on established Miyaura borylation conditions.[7][8]

Materials:

  • N,N-dimethyl-5-bromo-2-fluorobenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add N,N-dimethyl-5-bromo-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • The filtrate contains the pinacol ester of the boronic acid. To obtain the free boronic acid, the pinacol ester can be hydrolyzed. A common method is to stir the organic solution with an aqueous solution of a mild acid (e.g., NH₄Cl) or to perform a transesterification with another diol that can be more easily removed. For direct isolation of the boronic acid, an acidic workup followed by purification is often employed.

Protocol 2: Purification by Acid-Base Extraction

This protocol is adapted from a patented process for boronic acid purification.[5]

  • Concentrate the crude reaction mixture (from Protocol 1, step 6) under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with an aqueous solution of sodium hydroxide (1-2 M). The boronic acid will move into the aqueous layer as its sodium boronate salt.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any remaining organic-soluble impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~2-3), which will cause the boronic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a non-polar solvent like hexane to aid in drying.

  • Dry the purified this compound under vacuum.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of your product.

Technique Expected Observations & Interpretation
¹H NMR Expect signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and boronic acid substituents) and the two methyl groups of the dimethylcarbamoyl group. The presence of boroxine can lead to broadened or multiple sets of aromatic signals. Running the NMR in methanol-d4 can help simplify the spectrum by breaking up the boroxine. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
¹¹B NMR This is a crucial technique for characterizing boronic acids. A single resonance in the range of δ 27-33 ppm is characteristic of a trigonal boronic acid. The corresponding boroxine will appear at a slightly different chemical shift, often slightly downfield.[12][13]
LC-MS A reversed-phase HPLC method can be used to assess purity. The boronic acid should be detectable by both UV and mass spectrometry (ESI+ or ESI-). The protodeboronated impurity will have a lower molecular weight, and the unreacted starting material will show the characteristic isotopic pattern for a bromine-containing compound.
Table 1: Typical Analytical Data
Compound ¹¹B NMR Chemical Shift (ppm) Notes
Arylboronic Acid27 - 33Trigonal boron center
Arylboroxine~33Slightly downfield of the corresponding boronic acid
Tetrahedral Boronate5 - 15Formed in the presence of a Lewis base or at high pH

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Visualizing Impurity Formation and Troubleshooting

Diagram 1: Key Impurity Formation Pathways

Impurity_Formation Aryl_Br N,N-dimethyl-5-bromo- 2-fluorobenzamide Boronic_Ester Boronic Acid Pinacol Ester Aryl_Br->Boronic_Ester Miyaura Borylation (B₂pin₂, Pd catalyst, base) Boronic_Acid This compound Boronic_Ester->Boronic_Acid Hydrolysis Protodeboronation Protodeboronated Impurity (N,N-dimethyl-2-fluorobenzamide) Boronic_Acid->Protodeboronation Protodeboronation (H₂O, heat, base) Boroxine Boroxine (Trimeric Anhydride) Boronic_Acid->Boroxine Dehydration (reversible)

Caption: Major impurity pathways in the synthesis of the target boronic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low-yielding borylation reactions.

References

Technical Support Center: Boronic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boronic Acid Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids and their derivatives. As versatile building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their stability is paramount to achieving reproducible and high-yielding results. However, the inherent chemical nature of the boronic acid functional group (R-B(OH)₂) makes it susceptible to several decomposition pathways.

This document provides in-depth, field-proven insights into identifying, preventing, and troubleshooting boronic acid decomposition during storage and handling.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.

Q1: My Suzuki-Miyaura coupling reaction failed or gave a very low yield. I suspect my boronic acid has degraded. What are the likely causes?

A1: This is a classic and frequent issue. When a typically robust Suzuki coupling fails, the integrity of the boronic acid is a prime suspect. Decomposition during storage leads to a lower concentration of the active reagent and the introduction of impurities. The three main decomposition pathways are the most probable culprits:

  • Protodeboronation: This is the formal replacement of the –B(OH)₂ group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). It is a well-known side reaction, especially for electron-rich, heteroaromatic, or vinyl boronic acids.[1][2] The proton source is often residual water, and the reaction can be catalyzed by acid or base.[1][3][4][5] If you observe the corresponding arene or heterocycle byproduct in your reaction mixture, protodeboronation is highly likely.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which converts the boronic acid into an alcohol or phenol (R-B(OH)₂ → R-OH) and boric acid.[6][7][8] This process is often initiated by atmospheric oxygen and can be accelerated by the presence of base or transition metal catalysts.[2][9] Some boronic acids may generate organic radicals upon oxidation, which can lead to other side products.[9]

  • Dehydration to Boroxines: Boronic acids can reversibly lose water to form a cyclic trimeric anhydride called a boroxine.[9] While this is a reversible process, the formation of boroxine alters the stoichiometry of your reaction.[10] Since three molecules of boronic acid form one boroxine molecule, using the material by mass without accounting for this can lead to adding significantly less of the active monomeric reagent than intended. Boroxines are often less soluble and may appear as a crystalline solid.[11]

Q2: I opened a vial of my aryl boronic acid and found a fine, white, crystalline solid that seems less soluble than the original material. What is it, and is it still usable?

A2: You are most likely observing the formation of the corresponding boroxine . This occurs when three molecules of the boronic acid undergo intermolecular dehydration to form a stable, six-membered ring with alternating boron and oxygen atoms.[12][13][14]

This process is an equilibrium, and the formation of the boroxine is favored in anhydrous conditions or upon heating.[14][15] While boroxines can be used directly in some coupling reactions (as they can hydrolyze back to the monomeric acid in situ), their formation presents two key problems:

  • Incorrect Stoichiometry: The molecular weight of a boroxine is three times that of the parent boronic acid minus three molecules of water. If you weigh out the boroxine thinking it is the boronic acid, you will be adding only a fraction of the required molar equivalents.

  • Solubility Issues: Boroxines can have different solubility profiles than their parent boronic acids, which can complicate reaction setup.

Troubleshooting: The boroxine can often be converted back to the boronic acid by adding a small amount of water and stirring. However, for critical applications, it is best to verify the purity of the reagent before use.

Q3: My NMR analysis of a stored heteroaromatic boronic acid shows a significant peak corresponding to the parent heterocycle without the boronic acid group. What happened?

A3: This is a clear case of protodeboronation .[1] Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like 2-pyridyl boronic acid, are notoriously unstable and prone to this decomposition pathway.[16] The mechanism can be complex and is highly dependent on pH.[1][17] For basic heteroaromatics, zwitterionic species can form under neutral pH conditions, which may undergo rapid, unimolecular C-B bond fragmentation.[1]

This issue is exacerbated by:

  • Moisture: Water acts as the proton source for the reaction.

  • Basic or Acidic Conditions: Both extremes can catalyze the reaction, with the specific mechanism varying.[3][4]

  • Electron-rich Systems: Aromatic rings with strong electron-donating groups are more susceptible.

To mitigate this, especially unstable boronic acids should be stored rigorously under inert gas and at low temperatures, or converted to more stable derivatives like MIDA boronates for long-term storage.[18][19][20]

Q4: How can I quickly assess the purity of my boronic acid before starting a critical experiment?

A4: Verifying the purity of your boronic acid is a critical self-validating step. Several analytical methods can be employed:

  • ¹H and ¹¹B NMR Spectroscopy: NMR is one of the most powerful tools. ¹H NMR can reveal the presence of protodeboronated byproducts or other organic impurities. ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its boroxine trimer.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for detecting the parent boronic acid and any decomposition products like the corresponding phenol/alcohol (from oxidation) or arene (from protodeboronation).[21]

  • Melting Point: Boronic acids typically have high melting points.[9] A broad or depressed melting point compared to the literature value often indicates the presence of impurities or the boroxine. However, due to the facile dehydration, melting points can sometimes be unreliable.[22]

  • Titration: For bulk analysis, a simple acid-base titration can determine purity. Boric acid is a very weak acid, but its acidity can be enhanced by adding a polyol like glycerol or mannitol, allowing for titration with a standard solution of sodium hydroxide.[23][24]

Part 2: Key Decomposition Pathways Explained

Understanding the mechanisms of decomposition is fundamental to designing effective storage and handling strategies.

Decomposition Pathways of Boronic Acids

G BA R-B(OH)₂ (Boronic Acid) Oxidation Oxidation (R-OH) BA->Oxidation + [O] (e.g., O₂, H₂O₂) Dehydration Dehydration (Boroxine) BA->Dehydration - 3 H₂O (Heat, Anhydrous) Protodeboronation Protodeboronation (R-H) BA->Protodeboronation + H⁺ (H₂O, Acid/Base)

Caption: The three primary decomposition pathways affecting boronic acid stability.

  • Oxidative Deboronation: The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS) like H₂O₂ or even atmospheric oxygen.[6][7] This is followed by a rearrangement where the organic group migrates from the boron to the oxygen, ultimately yielding an alcohol/phenol after hydrolysis.[6]

  • Dehydration to Boroxines: This is a condensation reaction where three boronic acid molecules eliminate three molecules of water.[14] The reaction is entropically driven by the release of water molecules and is reversible under aqueous conditions.[10][15]

  • Protodeboronation: This C-B bond cleavage reaction involves protonolysis. The exact mechanism is highly dependent on the substrate and reaction conditions (e.g., pH), but it can proceed through acid-catalyzed, base-catalyzed, or even unimolecular pathways.[1][3][4][17]

Part 3: Best Practices for Storage and Handling

Adhering to proper storage and handling protocols is the most effective strategy to ensure the long-term viability of your boronic acid reagents.

Recommended Storage Conditions
ParameterGeneral Boronic AcidsUnstable Boronic Acids (e.g., Heteroaromatic, Vinyl)Rationale
Temperature 2–8 °C (Refrigerated)-20 °C (Frozen)Slows the rate of all decomposition pathways.
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen and moisture.[2]
Light Store in amber vialsStore in amber vialsPrevents potential photodecomposition.
Moisture Minimize exposureStrict exclusion requiredWater is a key reactant in both hydrolysis of boroxines and protodeboronation.[2]

Note: Some boronic acids are more stable when stored with a slight amount of moisture to prevent irreversible formation of the boroxine trimer.[22] Always consult the supplier's specific storage recommendations.

Protocol for Handling Air-Sensitive Boronic Acids

For particularly unstable boronic acids, handling under an inert atmosphere is mandatory.

G start Start: Prepare Schlenk Flask oven_dry 1. Oven-dry glassware (e.g., 140°C, 4h) start->oven_dry cool_inert 2. Assemble hot & cool under inert gas stream oven_dry->cool_inert purge 3. Purge flask with 3x vacuum/inert gas cycles cool_inert->purge weigh 4. Weigh boronic acid quickly, transfer to flask purge->weigh repurge 5. Re-establish inert atmosphere immediately weigh->repurge end Ready for use repurge->end

Caption: Workflow for handling an air-sensitive boronic acid.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., >125°C for at least 4 hours) to remove adsorbed moisture.[25][26][27]

  • Inert Atmosphere Setup: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (Argon is preferred due to its density, but Nitrogen is also common).[28] This is typically done using a Schlenk line or in a glovebox.[25]

  • Weighing and Transfer: If not in a glovebox, briefly remove the flask from the inert gas line, quickly weigh and add the solid boronic acid, and immediately re-seal the flask.

  • Purging: Re-attach the flask to the Schlenk line and perform a minimum of three vacuum/inert gas backfill cycles to ensure the atmosphere inside the vessel is completely inert.

  • Solvent Addition: Add degassed, anhydrous solvent via a gas-tight syringe through a rubber septum.[25]

Chemical Stabilization Strategies

For chronically unstable boronic acids, conversion to a more stable derivative for storage is a highly effective strategy. The active boronic acid can then be generated in situ or just prior to use.[29]

DerivativeStructure ExampleKey AdvantagesDeprotection/Use Conditions
MIDA Boronates R-B(MIDA)Exceptionally stable to air, moisture, and chromatography.[18][19] Allows for iterative cross-coupling.[20]Mild aqueous base (e.g., K₃PO₄) promotes slow release of the boronic acid.[18]
Trifluoroborate Salts [R-BF₃]⁻K⁺Highly crystalline, air-stable solids. Resistant to oxidation.[20][30] Stoichiometry is easy to characterize.[20]Hydrolysis to the boronic acid is required, often occurring under Suzuki coupling conditions.[31]
Diethanolamine Adducts R-B(OCH₂CH₂)₂NHCrystalline, air- and water-stable solids that are easily prepared.[11]Can be used directly in coupling reactions, typically in protic solvents.[11]

References

Technical Support Center: Large-Scale Synthesis of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid (CAS 874219-27-9). This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale synthesis of this critical building block. As a key intermediate in the synthesis of various pharmaceutical agents, its purity, and consistent supply are paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of its synthesis at scale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the synthesis, purification, and handling of this compound.

FAQ Section 1: Synthesis and Reaction Conditions

Q1: What is the most common and scalable synthetic route for this boronic acid?

A1: The most widely employed and scalable method is the reaction of a corresponding aryl-metal intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[1] This typically involves two key steps:

  • Formation of the Organometallic Reagent: An aryl halide (e.g., 2-bromo-5-fluoro-N,N-dimethylbenzamide or 2-chloro-5-fluoro-N,N-dimethylbenzamide) is reacted with an organolithium reagent (like n-butyllithium) or magnesium metal to form an aryllithium or Grignard reagent, respectively.

  • Borylation: The resulting highly reactive organometallic species is then quenched with a trialkyl borate at very low temperatures (typically below -70 °C) to form the boronate ester. Subsequent acidic work-up hydrolyzes the ester to the desired boronic acid.

The use of organolithium reagents is often preferred for its efficiency, though it requires stringent anhydrous conditions and careful temperature control, which are significant scale-up challenges.[2]

Q2: I am observing significant amounts of a major byproduct that lacks the boronic acid group. What is it and how can I prevent it?

A2: You are likely observing the product of protodeboronation . This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding N,N-dimethyl-2-fluorobenzamide.[3] This process can be catalyzed by either acid or base, particularly under elevated temperatures.[4]

  • Causality & Prevention:

    • During Work-up: Prolonged exposure to strong acidic or basic conditions during hydrolysis and extraction can promote this side reaction. Use the minimum required amount of acid for hydrolysis and avoid excessive reaction times. Kuivila and co-workers noted that protodeboronation of some arylboronic acids is slowest around pH 5.[4]

    • During Reaction: Ensure your reaction is truly anhydrous before the borylation step. Any residual moisture can protonate the highly basic organometallic intermediate before it has a chance to react with the borate ester.

Q3: My final product seems to have inconsistent analytical data, especially in NMR, and shows variable reactivity in subsequent Suzuki couplings. What could be the cause?

A3: This issue is frequently caused by the formation of boroxines . Boroxines are stable, cyclic trimers that form from the reversible dehydration of three boronic acid molecules.[3] Their presence can lead to an underestimation of the active boronic acid concentration and can affect reaction kinetics in subsequent steps.[5]

  • Identification & Mitigation:

    • Boroxine formation is an equilibrium process driven by the removal of water.[3] If you suspect its presence, you can often convert it back to the monomeric boronic acid.

    • Solution: A simple and effective method is to recrystallize the crude product from a solvent system containing water, which shifts the equilibrium back toward the desired boronic acid.[3] Alternatively, a brief slurry in an aqueous solvent followed by filtration can also be effective.

FAQ Section 2: Work-up and Purification Challenges

Q1: Standard silica gel chromatography is giving me poor recovery and streaking for this compound. Why is this happening and what are the alternatives for large-scale purification?

A1: Boronic acids are notoriously challenging to purify via standard silica gel chromatography. Their polar nature and Lewis acidity can lead to strong interactions with the silica surface, causing tailing, decomposition, and low recovery.[6][7] For large-scale operations, chromatography is often economically and practically unfeasible.

  • Recommended Alternatives:

    • Acid-Base Extraction: This is a highly effective and scalable method. By treating the crude product with a base (e.g., NaOH, K₂CO₃), you form the water-soluble boronate salt. This allows you to wash away non-acidic organic impurities with an organic solvent. The aqueous layer is then re-acidified to precipitate the purified boronic acid, which can be isolated by filtration.[8]

    • Recrystallization: This is a primary method for purifying boronic acids.[6] Finding the optimal solvent system is key. For arylboronic acids, common systems include hot water, aqueous ethanol, or mixtures of an organic solvent like ethyl acetate with a non-polar anti-solvent like hexane.[9][10]

    • Derivatization/Adduct Formation: The crude boronic acid can be reacted with diethanolamine to form a stable, crystalline adduct that often precipitates from solution in high purity. This adduct can be easily filtered and then hydrolyzed back to the pure boronic acid when needed.[9]

Q2: How can I effectively remove residual starting aryl halide from my final product?

A2: Removing unreacted starting material is a common challenge. If the levels are low (<5%), a well-optimized recrystallization is often sufficient. However, for higher levels, the acid-base extraction method described above is superior.[8] The neutral aryl halide will remain in the organic phase, while the boronic acid is extracted into the aqueous basic phase as its salt.

FAQ Section 3: Stability, Storage, and Handling

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: Like many boronic acids, this compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) is recommended.[11] The primary degradation pathways to be concerned about are dehydration to form boroxines and, to a lesser extent, oxidative decomposition. Storing it away from moisture and air is critical to maintaining its integrity and reactivity.

Q2: Are there any specific safety concerns I should be aware of when handling this compound?

A2: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. When handling large quantities of the powder, use of a respirator and working in a well-ventilated area or fume hood is essential to avoid inhalation.[11] Furthermore, arylboronic acids have been found to be weakly mutagenic in some microbial assays, and they may be considered potentially genotoxic impurities (PGIs).[4] This is a critical consideration in pharmaceutical development, and controlling residual levels in final active pharmaceutical ingredients (APIs) is important.

Part 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during large-scale synthesis.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low Yield of Boronic Acid 1. Incomplete formation of the organometallic intermediate. 2. Ingress of moisture or air. 3. Significant protodeboronation.[3] 4. Sub-optimal reaction temperature.1. Ensure the aryl halide is pure and the magnesium/n-BuLi is of high quality. 2. Rigorously dry all glassware and solvents. Maintain a positive inert gas pressure. 3. Use a buffered or minimally acidic work-up; avoid prolonged heating.[4] 4. Maintain <-70°C during borylation.
Product Fails Purity Specs 1. Presence of boroxine.[3] 2. Residual starting material or non-acidic byproducts. 3. Protodeboronation product present.1. Recrystallize from an aqueous solvent system or slurry in water.[3] 2. Implement an acid-base extraction work-up to remove neutral impurities.[8] 3. Optimize work-up pH and temperature to minimize C-B bond cleavage.
Batch-to-Batch Inconsistency 1. Variable quality/activity of reagents (n-BuLi, Grignard). 2. Inconsistent moisture levels. 3. Formation of boroxine to varying degrees.[5]1. Titrate organometallic reagents before each use to determine the exact concentration. 2. Standardize solvent drying procedures and inerting techniques. 3. Incorporate a final purification step (e.g., recrystallization from aqueous ethanol) that consistently hydrolyzes any boroxine formed.
Poor Performance in Suzuki Coupling 1. Product is primarily the inactive boroxine trimer.[5] 2. Presence of inorganic salt impurities from work-up. 3. Degradation of the boronic acid during storage.1. Before use, briefly stir the boronic acid in a biphasic mixture (e.g., toluene/water) and use the organic layer directly, or re-isolate the material after recrystallization from an aqueous solvent. 2. Ensure the product is thoroughly washed after precipitation/filtration. 3. Re-test the purity of aged material before use. Store under inert gas at 2-8°C.[11]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Scalable Synthesis via Lithiation-Borylation

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols at your facility. Handle organolithium reagents with extreme caution.

Step 1: Lithiation

  • To a rigorously dried, inerted, and cooled (-78 °C, acetone/dry ice bath) reactor, add 2-bromo-5-fluoro-N,N-dimethylbenzamide (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, ~5 L/kg).

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via an addition funnel or pump, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. Monitor reaction completion by HPLC analysis of a quenched aliquot.

Step 2: Borylation and Quench

  • In a separate dry and inerted reactor, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF (~2 L/kg) to -78 °C.

  • Transfer the cold aryllithium solution from Step 1 into the triisopropyl borate solution via a cooled cannula, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0-5 °C.

  • Slowly and carefully add 2 M hydrochloric acid to quench the reaction and adjust the pH to ~2-3.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 3 L/kg).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Diagram 1: Synthesis Workflow

A 2-Bromo-5-fluoro-N,N-dimethylbenzamide in Anhydrous THF B n-Butyllithium Addition (T < -70°C) A->B C Aryllithium Intermediate B->C D Quench with Triisopropyl Borate (T < -70°C) C->D E Boronate Ester Intermediate D->E F Aqueous Acidic Work-up (Hydrolysis) E->F G Crude this compound F->G

Caption: High-level workflow for the synthesis of the target boronic acid.

Protocol 2: Large-Scale Purification via Acid-Base Extraction
  • Dissolve the crude boronic acid from Protocol 1 in a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (~10 L/kg).

  • Add a 1 M aqueous solution of sodium hydroxide, adjusting the pH of the aqueous layer to >12.

  • Stir vigorously for 30 minutes, then separate the layers. The desired boronate salt is now in the aqueous layer.

  • Wash the aqueous layer with the same organic solvent (2 x 2 L/kg) to remove any remaining neutral impurities.

  • Cool the aqueous layer to 0-5 °C and slowly add 6 M hydrochloric acid, stirring constantly, until the pH is ~2-3. The purified boronic acid will precipitate as a solid.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Diagram 2: Purification Decision Tree

Start Crude Product Analysis (by HPLC/NMR) Impurity_Check Primary Impurity Profile? Start->Impurity_Check Neutral_Imp Neutral Impurities > 2% (e.g., Aryl Halide) Impurity_Check->Neutral_Imp Yes Boroxine_Imp Boroxine Suspected (Inconsistent NMR/Reactivity) Impurity_Check->Boroxine_Imp No, but... Minor_Imp Minor Impurities < 2% Impurity_Check->Minor_Imp No Proc_AcidBase Perform Acid-Base Extraction Protocol Neutral_Imp->Proc_AcidBase Proc_Recryst_Aq Recrystallize from Aqueous Solvent System Boroxine_Imp->Proc_Recryst_Aq Proc_Recryst_Org Recrystallize from Organic Solvent/Anti-solvent Minor_Imp->Proc_Recryst_Org Final Pure Product Proc_AcidBase->Final Proc_Recryst_Aq->Final Proc_Recryst_Org->Final

Caption: Decision tree for selecting an appropriate purification strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for (3-Carbamoyl-4-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stability and Reactivity in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the realm of drug discovery and materials science, the introduction of specific structural motifs, such as the 2-fluoro-5-carboxamidophenyl group, is of paramount importance. This moiety, often accessed via reagents like (3-carbamoyl-4-fluorophenyl)boronic acid, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1]

However, the very nature of boronic acids presents a dichotomy of reactivity and instability.[2] While essential for the transmetalation step in the catalytic cycle, the Lewis acidic boron center is also susceptible to degradation pathways like protodeboronation and the formation of boroxines (cyclic trimers), which can complicate reaction stoichiometry and reproducibility.[2][3] This guide provides a comprehensive comparison of viable alternatives to (3-carbamoyl-4-fluorophenyl)boronic acid, offering researchers a data-driven framework for selecting the optimal boron reagent for their specific synthetic challenges.

The Reference Compound: A Profile of (3-Carbamoyl-4-fluorophenyl)boronic Acid

(3-Carbamoyl-4-fluorophenyl)boronic acid is a bifunctional reagent, featuring both a nucleophilic boronic acid and an electron-withdrawing carboxamide group ortho to a fluorine atom.[4] The electronic properties of the substituents play a crucial role in its reactivity. The electron-withdrawing nature of the fluorine and carbamoyl groups can enhance the rate of transmetalation but also increases the susceptibility to protodeboronation, especially under basic reaction conditions.

A Comparative Analysis of Boron Reagents for Suzuki-Miyaura Coupling

The choice of boron reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of a Suzuki-Miyaura coupling reaction. Below is a detailed comparison of the most common alternatives to boronic acids.

Boronic Acids: The Reactive Workhorse

Boronic acids are the most traditional and widely used boron reagents in Suzuki-Miyaura coupling.[5] Their high reactivity often translates to faster reaction times.[2] However, this reactivity comes at the cost of stability.

  • Advantages:

    • High reactivity, often leading to rapid reaction kinetics.[2]

    • Readily available for a wide range of substrates.[6]

    • The boronic acid itself is the active species in the transmetalation step.

  • Disadvantages:

    • Prone to decomposition via protodeboronation and oxidation.[2]

    • Can form cyclic trimeric anhydrides (boroxines), which complicates accurate dosing.[3]

    • Often difficult to purify by standard chromatographic methods.[3]

Boronate Esters: Enhanced Stability and Handling

To circumvent the instability of boronic acids, various boronate esters have been developed. These are generally more stable and easier to handle.[2]

  • Pinacol Esters: These are among the most common boronate esters. They are typically crystalline solids that can be purified by chromatography and are more stable to storage than their corresponding boronic acids.[7] However, their transmetalation can be slower.[8]

  • MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates represent a significant advancement in "protected" boronic acid chemistry. They are exceptionally stable, air- and moisture-tolerant, and compatible with chromatography. The MIDA ligand renders the boron center sp3-hybridized and unreactive towards transmetalation under anhydrous conditions. The corresponding boronic acid can be released under mild aqueous basic conditions, allowing for iterative cross-coupling reactions.[9][10]

Organotrifluoroborates (K[RBF₃]): The Superior Alternative

Potassium organotrifluoroborates are another class of highly stable and versatile alternatives to boronic acids.[11][12][13] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][14]

  • Advantages:

    • Exceptional stability, allowing for long-term storage and use in multi-step syntheses without the need for protecting groups.[3][11][13]

    • Easy to handle and purify.[12]

    • The slow, in-situ hydrolysis to the boronic acid can suppress side reactions like homocoupling.[7]

    • Effective for a broad range of substrates, including those that are challenging for boronic acids.[11]

  • Mechanism Insight: The active transmetalating species is believed to be the boronic acid, which is slowly generated in situ from the trifluoroborate salt under the reaction conditions.[7][12] This slow-release mechanism maintains a low concentration of the reactive boronic acid, minimizing side reactions.[7]

DABO (Diethanolamine) Boronates: Operationally Simple Reagents

Diethanolamine-complexed heterocyclic boronic acids (DABO boronates) are air-stable reagents that can be used directly in Suzuki-Miyaura reactions in the presence of water or a protic co-solvent.[8] They offer an operationally simple alternative, particularly for labile heterocyclic boronic acids.[8]

Data-Driven Comparison of Boron Reagents

FeatureBoronic AcidsPinacol Boronate EstersMIDA BoronatesOrganotrifluoroborates
Stability LowModerate to High[2]Very HighVery High[3][11]
Handling DifficultEasy[2]EasyEasy[3][12]
Purification DifficultChromatography[2]ChromatographyRecrystallization[3]
Reactivity High[2]Moderate[8]Low (requires deprotection)Moderate to High[11]
Iterative Coupling Not suitableNot idealYes[15]No
Side Reactions Prone to protodeboronation & homocoupling[2][7]Less proneMinimalSuppressed[7]

Experimental Protocols

The following are generalized, representative protocols. Optimal conditions, particularly the choice of palladium catalyst, ligand, base, and solvent, are substrate-dependent and require empirical optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.[1]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), (3-carbamoyl-4-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate

This protocol is based on methodologies developed for organotrifluoroborates.[11]

  • Reagent Preparation: Synthesize the potassium (3-carbamoyl-4-fluorophenyl)trifluoroborate by reacting the corresponding boronic acid with KHF₂ in a mixture of methanol and water.[3]

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), the potassium organotrifluoroborate (1.5 mmol, 1.5 equiv.), and the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Solvent and Catalyst: Add the solvent (e.g., THF/water, 10:1 v/v, 5.5 mL) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2 mol%).

  • Degassing and Reaction: Degas the mixture and heat under an argon atmosphere at the appropriate temperature (e.g., 80 °C) until the starting material is consumed.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Iterative Cross-Coupling using a MIDA Boronate

This protocol highlights the utility of MIDA boronates for sequential couplings.

  • First Coupling (Anhydrous):

    • Combine the dihaloaryl substrate (1.0 equiv), the first boronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₃PO₄) in an anhydrous solvent like 1,4-dioxane.

    • Heat the reaction under an inert atmosphere. This will selectively couple at one halide position, leaving the MIDA boronate intact.

  • Deprotection and Second Coupling:

    • Isolate the product from the first coupling.

    • To deprotect the MIDA boronate, treat the intermediate with a mild aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature to generate the free boronic acid in situ.

    • Add the second aryl halide, a fresh portion of palladium catalyst, and base to the reaction mixture.

    • Proceed with the second Suzuki-Miyaura coupling under standard conditions.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Boron Reagents

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Ar-X Oxidative_Addition Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Common boron reagents for Suzuki-Miyaura coupling.

Conclusion: Selecting the Right Tool for the Job

The choice of an alternative to (3-carbamoyl-4-fluorophenyl)boronic acid is not merely a matter of substitution but a strategic decision that impacts the entire synthetic workflow. For rapid, small-scale syntheses where the boronic acid is readily available and consumed quickly, the parent boronic acid may suffice. However, for complex, multi-step syntheses, or when working with precious materials, the enhanced stability and handling properties of boronate esters and organotrifluoroborates offer significant advantages. MIDA boronates, in particular, open up possibilities for sophisticated iterative cross-coupling strategies. Ultimately, a thorough understanding of the properties and reactivity of each class of boron reagent empowers the synthetic chemist to design more robust, efficient, and reproducible routes to their target molecules.

References

A Senior Application Scientist's Guide to the Definitive Characterization of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery

In the landscape of pharmaceutical development, the efficiency of synthesizing complex molecular architectures is paramount. Boronic acids have emerged as indispensable reagents, acting as foundational building blocks in modern organic synthesis. Their unique combination of stability and reactivity makes them ideal for constructing the core scaffolds of novel drug candidates. The significance of this class of compounds was underscored by the 2010 Nobel Prize in Chemistry, which recognized the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a method that heavily relies on boronic acids to form carbon-carbon bonds with exceptional precision.

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a prime example of a highly functionalized intermediate. The presence of a fluorine atom can enhance metabolic stability and bioavailability, while the dimethylcarbamoyl group provides a specific vector for molecular interactions and further derivatization. As such, its use in creating diverse chemical libraries for screening against biological targets, particularly in oncology and other targeted therapies, is of great interest.[1]

However, the very reactivity that makes boronic acids valuable also presents analytical challenges. They are prone to dehydration, forming cyclic boroxine anhydrides, which can complicate analysis. Therefore, a robust, multi-technique approach is not just recommended but essential for unambiguous structural confirmation and purity assessment. This guide provides an in-depth comparison of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive characterization of this key pharmaceutical building block, grounded in field-proven protocols and data interpretation.

Part 1: The Synergistic Power of NMR and Mass Spectrometry

For complete structural elucidation, no single technique is sufficient. We rely on the synergy between NMR spectroscopy and Mass Spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides the molecular "scaffold." It maps the precise connectivity of atoms by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), revealing the relative positions of atoms and how they are bonded. It is the gold standard for determining the exact isomeric structure.

  • Mass Spectrometry (MS) provides the molecular "weight." It measures the mass-to-charge ratio (m/z) of ionized molecules, confirming the elemental composition and molecular weight with high accuracy. Furthermore, fragmentation patterns observed in MS/MS experiments can offer corroborating evidence for the molecule's substructures.

The combination of these techniques provides a self-validating system: NMR confirms the intricate structure, while MS validates the overall mass and elemental formula, leaving no room for ambiguity.

Visualizing the Characterization Workflow

The logical flow from sample receipt to final data integration is critical for reproducible results. The following diagram outlines the comprehensive workflow for characterizing this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Raw Material (3-(Dimethylcarbamoyl)-4- fluorophenyl)boronic acid Prep_NMR Dissolve ~5-10 mg in 0.6 mL DMSO-d6 Sample->Prep_NMR Prep_MS Prepare 1 µg/mL solution in ACN:H2O (50:50) + 0.1% Formic Acid Sample->Prep_MS NMR_Acq NMR Spectrometer Acquire 1H, 13C, 19F Spectra Prep_NMR->NMR_Acq MS_Acq LC-MS System Acquire Full Scan MS & MS/MS Prep_MS->MS_Acq Analysis_NMR Process Spectra: - Chemical Shift Analysis - Coupling Constant (J) Analysis - Integration NMR_Acq->Analysis_NMR Analysis_MS Process Spectra: - Identify Molecular Ion ([M+H]+) - Analyze Fragmentation Pattern MS_Acq->Analysis_MS Structure Final Structure Confirmation Analysis_NMR->Structure Analysis_MS->Structure

Caption: Comprehensive workflow for NMR and MS characterization.

Part 2: Deep Dive into Spectroscopic & Spectrometric Data

Molecular Structure and Key Features

First, let's visualize the molecule and identify the key regions that NMR and MS will probe.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Analysis

The choice of solvent is critical for boronic acids. Due to their tendency to form boroxines in aprotic solvents like CDCl₃ and their potential for complex equilibria in D₂O, DMSO-d₆ is the solvent of choice . It effectively solubilizes the compound and minimizes these interfering side reactions, leading to clean, interpretable spectra.[2]

¹H NMR (Proton NMR) Data Summary

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 8.3 (Broad)Singlet2HB(OH)₂The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent.
2~ 7.8 - 8.0Multiplet2HAr-HAromatic protons adjacent to the boronic acid and carbamoyl groups, showing complex splitting due to coupling with each other and the fluorine atom.
3~ 7.2 - 7.4Multiplet1HAr-HAromatic proton ortho to the fluorine atom, exhibiting coupling to both the fluorine and adjacent protons.
4~ 2.9 (Broad)Singlet6HN(CH₃)₂The two methyl groups of the dimethylamide are often seen as a single, sometimes broad, signal due to restricted rotation around the C-N amide bond.

¹³C NMR (Carbon NMR) Data Summary

Chemical Shift (δ, ppm)AssignmentRationale
~ 167C=OCarbonyl carbon of the amide group.
~ 160 (d, ¹JCF ≈ 250 Hz)C-FThe carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF).
~ 135 - 140Ar-CAromatic carbons, including the carbon attached to the boron (C-B), which is often broad or has a lower intensity.
~ 115 - 125Ar-CAromatic carbons influenced by the electron-withdrawing effects of the substituents.
~ 36N(CH₃)₂The two equivalent methyl carbons of the dimethylamide.

¹⁹F and ¹¹B NMR: The Confirmatory Techniques

  • ¹⁹F NMR: This is a highly sensitive and straightforward experiment. A single signal is expected for the fluorine atom, typically as a multiplet due to coupling with the neighboring aromatic protons. This provides definitive proof of the fluorine's presence and its position on the aromatic ring.

  • ¹¹B NMR: While less common in routine characterization, ¹¹B NMR can confirm the trigonal planar geometry of the boronic acid. A broad signal is typically observed in the range of δ 25-30 ppm.[3]

Mass Spectrometry (MS) Analysis

Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. It gently ionizes the analyte, preserving the molecular structure and allowing for accurate mass determination.

Expected Ions in High-Resolution Mass Spectrometry (HRMS)

Ion AdductModeCalculated m/zObserved m/zRationale
[M+H]⁺Positive212.0888~212.0888Protonated molecule; typically the most abundant ion in positive mode with an acidic mobile phase.[4]
[M+Na]⁺Positive234.0708~234.0708Sodium adduct; commonly observed from trace sodium in the solvent or glassware.[4]
[M-H]⁻Negative210.0743~210.0743Deprotonated molecule; often observed in negative ion mode.[4]
[M+H-H₂O]⁺Positive194.0788~194.0788Loss of a water molecule from the protonated boronic acid, a very common fragmentation pathway.[4]

MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to yield fragments corresponding to the loss of the B(OH)₂ group and cleavage around the amide functionality, providing further structural confirmation.

Part 3: Comparison with Alternative Analytical Methods

While NMR and MS are primary for structural elucidation, other techniques play a vital role in assessing purity and identifying specific impurities.

TechniquePrimary UseAdvantages for this MoleculeLimitations & Causality
HPLC-UV Purity Analysis, QuantificationRobust, widely available, and excellent for quantifying the main component and detecting UV-active impurities.[5]Boronic acids can be challenging for reverse-phase HPLC. The interaction with silica-based columns can lead to peak tailing or on-column hydrolysis/degradation.[6] This is mitigated by using low-silanol activity columns or carefully controlling mobile phase pH.
GC-MS Volatile Impurity AnalysisNot suitable for the parent compound.Boronic acids are non-volatile and thermally labile, making direct GC analysis impossible. Analysis requires derivatization (e.g., silylation) to increase volatility, which adds complexity and potential for side reactions.[5]
FTIR Functional Group IDQuickly confirms the presence of key functional groups (O-H stretch from B(OH)₂, C=O stretch from amide, C-F stretch).Provides limited information on the overall molecular connectivity and cannot distinguish between isomers. It is a complementary, not a primary, technique.

Part 4: Standard Operating Protocols

Adherence to validated protocols is the cornerstone of trustworthy and reproducible analytical science.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (Deuterated Dimethyl Sulfoxide) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be applied if necessary.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal from the DMSO-d₆.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H Spectrum: Acquire 16-32 scans with a standard proton pulse sequence. Calibrate the chemical shift to the residual DMSO peak at δ 2.50 ppm.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. Calibrate to the DMSO-d₆ solvent peak at δ 39.52 ppm.

    • ¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum (if available). No internal standard is typically needed, but an external reference can be used for precise chemical shift determination.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all acquired spectra. Integrate the ¹H NMR signals to determine relative proton ratios.

Protocol 2: LC-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute this stock solution to a final concentration of ~1 µg/mL using a mobile-phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Conditions (for Purity/Analysis):

    • Column: C18 stationary phase with low silanol activity (e.g., Waters XSelect™ HSS T3 or equivalent) is recommended to minimize peak tailing.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound and any impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes for comprehensive analysis.

    • Scan Range: m/z 100 - 500.

    • Source Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature according to the specific instrument manufacturer's recommendations to achieve a stable and robust signal for the analyte.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺, 212.0888).

    • Examine the corresponding mass spectrum to confirm the accurate mass and isotopic pattern.

    • Analyze for co-eluting peaks to assess purity.

Conclusion

The rigorous characterization of pharmaceutical intermediates like this compound is non-negotiable for ensuring the quality, safety, and efficacy of final drug products. While techniques like HPLC and FTIR provide valuable information on purity and functional groups, they are insufficient for complete structural verification. Only the synergistic application of high-resolution Mass Spectrometry and multinuclear NMR spectroscopy provides the unambiguous, self-validating data required. MS confirms the elemental formula, while NMR elucidates the precise atomic connectivity, including the critical isomeric arrangement of substituents on the phenyl ring. By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate the authoritative and trustworthy data necessary to advance their synthetic and medicinal chemistry programs with confidence.

References

A Comparative Guide for Researchers: Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_audience_of_this_content> A laboratory setting with scientific equipment, conveying a sense of research and development.

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to synthetic success. Phenylboronic acids are foundational building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the decision to use a simple phenylboronic acid versus its fluorinated counterpart is not trivial. The introduction of fluorine, the most electronegative element, imparts profound changes to the molecule's physicochemical properties and reactivity.

This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated phenylboronic acids. Moving beyond a simple catalog of facts, we will explore the underlying chemical principles, supported by experimental data, to empower you to make informed decisions in your research endeavors, whether in organic synthesis, materials science, or drug discovery. We will dissect the impact of fluorination on acidity and stability, compare performance in the crucial Suzuki-Miyaura coupling, and explore applications in chemical biology where these differences are leveraged for enhanced function.

Part 1: The Fundamental Impact of Fluorination on Physicochemical Properties

The introduction of one or more fluorine atoms onto the phenyl ring fundamentally alters the electronic and structural properties of the boronic acid. This is not merely a substitution but a strategic modification that enhances the Lewis acidity of the boron center, a critical factor in its reactivity.[1][2][3][4][5]

Electronic Effects and Lewis Acidity

Fluorine's potent inductive electron-withdrawing effect is the primary driver of the observed property changes.[1][6] This effect pulls electron density away from the aromatic ring and, consequently, from the boronic acid moiety. The result is a more electron-deficient, and therefore more Lewis acidic, boron atom. This enhanced Lewis acidity is crucial for many of the advantageous properties of fluorinated phenylboronic acids.[1][6][7]

G cluster_0 Fluorinated Phenylboronic Acid cluster_1 Non-Fluorinated Phenylboronic Acid B(OH)2 B(OH)₂ C1 C B(OH)2->C1 Increased Lewis Acidity C1->B(OH)2 C2 C-F C1->C2 C2->C1 Inductive Effect (-I) B(OH)2_nf B(OH)₂ C1_nf C C1_nf->B(OH)2_nf C2_nf C-H C1_nf->C2_nf

Inductive electron withdrawal by fluorine enhances the Lewis acidity of the boron center.
Acidity (pKa) Comparison

The increased Lewis acidity is directly reflected in the compound's pKa. Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate complex, rather than acting as Brønsted acids (proton donors). Fluorination stabilizes this resulting negative charge on the boronate complex, shifting the equilibrium towards its formation and thus lowering the pKa (stronger acid).[6]

The position of the fluorine substituent has a significant impact. For meta and para positions, the inductive effect dominates, leading to a predictable increase in acidity.[6] In the ortho position, the effect can be more complex due to potential intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid.[6]

CompoundpKa ValueKey Observation
Phenylboronic acid~8.86[6]Baseline reference.
4-Fluorophenylboronic acid~8.77[6]Minor increase in acidity due to compensation of inductive and resonance effects.[6]
3-Fluorophenylboronic acid~8.35Significant increase in acidity as the resonance effect is weaker.
2-Fluorophenylboronic acid~8.70Acidity is enhanced, but can be influenced by intramolecular hydrogen bonding.[6]
2,3,4,6-Tetrafluorophenylboronic acid~6.17[6]Demonstrates the cumulative effect of multiple fluorine substituents.

Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature).[8] The values presented are for comparative purposes.

Stability and Protodeboronation

A critical consideration in the application of boronic acids is their stability, particularly against protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond. While fluorination enhances reactivity in desired pathways like cross-coupling, it can also increase susceptibility to this undesired decomposition pathway, especially under basic conditions.[9][10][11] Highly fluorinated systems, such as pentafluorophenylboronic acid, can be particularly unstable.[9][10] However, converting the boronic acid to an ester, such as a pinacol ester, can significantly enhance stability against protodeboronation, though this is not universally true for all substitution patterns.[11][12]

Part 2: Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widespread application of phenylboronic acids, used to form C-C bonds.[13] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[13][14]

Mechanistic Implications of Fluorination

The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd Product Ar-Ar' PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar Boronate Ar'-B(OH)₃⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. This is where the enhanced Lewis acidity of fluorinated phenylboronic acids provides a distinct advantage. The base in the reaction activates the boronic acid to form a more nucleophilic boronate complex. The increased electrophilicity of the boron atom in fluorinated analogues facilitates this activation and the subsequent transfer to the palladium complex.[15] This can lead to faster reaction rates, allowing for lower catalyst loadings or milder reaction conditions.

Experimental Protocol: A Model Comparison

This protocol provides a framework for comparing the performance of phenylboronic acid and 4-fluorophenylboronic acid in a standard Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4-methoxybiphenyl and 4-fluoro-4'-methoxybiphenyl and compare the reaction yield and time.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • 4-Fluorophenylboronic acid[16]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)[16]

  • Toluene

  • Water

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Catalyst Preparation (in situ): In a round-bottom flask equipped with a stir bar and reflux condenser, add Pd(OAc)₂ (0.01 mmol) and PPh₃ (0.03 mmol).

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol), the respective boronic acid (phenylboronic acid or 4-fluorophenylboronic acid, 1.2 mmol), and K₂CO₃ (2.0 mmol).[16]

  • Solvent Addition: Add a 4:1 mixture of Toluene:Water (5 mL).

  • Reaction: Heat the mixture to 90°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC every 30 minutes until the starting 4-bromoanisole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and characterize the product by NMR spectroscopy.

Anticipated Data and Comparison
ParameterPhenylboronic Acid4-Fluorophenylboronic AcidRationale for Difference
Reaction Time LongerShorterThe enhanced Lewis acidity of the fluorinated boronic acid accelerates the rate-limiting transmetalation step.[15]
Isolated Yield Good to ExcellentPotentially HigherFaster, more efficient transmetalation can lead to fewer side reactions and a cleaner product profile, improving isolated yield.
Catalyst Loading StandardMay be effective at lower loadingsThe increased reactivity may allow for a reduction in the amount of expensive palladium catalyst required to achieve the same outcome.

This table represents expected outcomes based on established chemical principles. Actual results are experiment-dependent.

Part 3: Applications in Chemical Biology and Drug Discovery

The unique properties of boronic acids, particularly their ability to form reversible covalent bonds with diols, have made them invaluable tools in chemical biology.[17][18] Fluorination provides an essential handle to fine-tune these interactions for specific applications.[19]

Enzyme Inhibition: Covalent Warheads

Boronic acids are well-known inhibitors of serine proteases, enzymes that play critical roles in various diseases.[20][21][22] The boronic acid moiety acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, effectively blocking its function.[20][21][22]

The strength of this interaction is directly related to the Lewis acidity of the boron atom. By incorporating fluorine atoms, medicinal chemists can increase the electrophilicity of the boron, leading to a more stable tetrahedral adduct with the serine hydroxyl group.[23][24] This can translate into significantly more potent enzyme inhibition.

Enzyme_Inhibition Enzyme Ser-OH Enzyme Active Site Complex Ser-O-B(OH)₂⁻-R Reversible Covalent Adduct Enzyme:f0->Complex:f0 Reversible Covalent Bonding BoronicAcid R-B(OH)₂ F-Aryl Group BoronicAcid:f0->Complex:f0 caption Fluorinated boronic acid forming a reversible covalent bond with a serine residue.

Fluorinated boronic acid forming a reversible covalent bond with a serine residue.
Saccharide Sensing

The reversible interaction with 1,2- or 1,3-diols is the basis for using boronic acids as sensors for saccharides like glucose.[17][18] This binding event can be coupled to a fluorescent reporter. The binding affinity (and thus the sensor's sensitivity) is pH-dependent, as the boronic acid must be in its tetrahedral boronate form to bind effectively.

Fluorination lowers the pKa, meaning the boronic acid is active at a lower, more physiologically relevant pH.[19] This makes fluorinated phenylboronic acids superior candidates for developing glucose sensors that can operate effectively under biological conditions.

Workflow: Screening Boronic Acid Fragments

The following workflow outlines a typical process for identifying boronic acid-based enzyme inhibitors, where a fluorinated library might be compared against a non-fluorinated one.

Screening_Workflow cluster_libs Fragment Libraries Lib_F Fluorinated Boronic Acids Screen High-Throughput Screen (Enzyme Activity Assay) Lib_F->Screen Lib_NonF Non-Fluorinated Boronic Acids Lib_NonF->Screen Hits Identify Initial Hits (Compounds showing inhibition) Screen->Hits DoseResponse Dose-Response Curves (Determine IC₅₀ values) Hits->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR LeadOpt Lead Optimization (Improve potency & selectivity) SAR->LeadOpt

Workflow for screening boronic acid fragment libraries against a target enzyme.

Conclusion: Making the Right Choice

The choice between a fluorinated and a non-fluorinated phenylboronic acid is a strategic decision that should be guided by the specific goals of the research. Fluorination is not a mere substitution but a powerful tool for modulating reactivity and biological activity.

  • Choose a Fluorinated Phenylboronic Acid when:

    • Faster reaction kinetics in cross-coupling are desired.

    • Milder reaction conditions or lower catalyst loadings are a priority.

    • Enhanced Lewis acidity is needed to drive a reaction or interaction.

    • Developing potent enzyme inhibitors where a strong covalent interaction is beneficial.

    • Designing biosensors that must operate at or near physiological pH.

  • Choose a Non-Fluorinated Phenylboronic Acid when:

    • A baseline, less reactive substrate is needed for comparative studies.

    • Cost is a primary consideration, as non-fluorinated analogues are often less expensive.

    • Concerns about protodeboronation of highly activated systems outweigh the benefits of enhanced reactivity.

    • The specific electronic properties of an unsubstituted or electron-donating system are required.

By understanding the fundamental chemical principles that differentiate these two classes of reagents, researchers can harness the unique properties of fluorine to accelerate discovery and achieve their synthetic and biological objectives with greater precision and efficiency.

References

A Comparative Guide to the Synthesis of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry. Its structural motifs are prevalent in a range of pharmaceutically active compounds, often introduced via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The efficient and scalable synthesis of this boronic acid is therefore of critical importance to drug discovery and development programs. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform your choice of methodology.

The primary challenge in synthesizing this molecule lies in achieving regioselective borylation of the aromatic ring, which is substituted with both a fluorine atom and a dimethylcarbamoyl group. These substituents exert distinct electronic and steric effects that must be strategically leveraged. We will explore three principal strategies: Directed ortho-Lithiation-Borylation, Grignard-based approaches, and Palladium-catalyzed Miyaura Borylation.

Route 1: Directed ortho-Lithiation and Borylation

This is arguably the most direct and frequently employed method for synthesizing substituted arylboronic acids. The strategy relies on a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[1] The resulting aryllithium intermediate is then quenched with a boron electrophile.

In the case of this compound, the dimethylcarbamoyl group serves as a potent DMG.[2][3] The reaction proceeds by the lithiation of the starting material, 2-fluoro-N,N-dimethylbenzamide, at the position ortho to the carbamoyl group.

Mechanistic Rationale

The dimethylcarbamoyl group coordinates to the lithium cation of the organolithium reagent (e.g., n-butyllithium), delivering the base to the adjacent C-H bond.[1] This proximity effect kinetically favors deprotonation at this site over other positions on the ring. The subsequent addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, results in the formation of a boronate ester. Acidic workup then hydrolyzes the ester to yield the final boronic acid.

Experimental Protocol: Lithiation-Borylation
  • A solution of 2-fluoro-N,N-dimethylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature.

  • Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stirred vigorously for 1-2 hours.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Workflow Diagram: Lithiation-Borylation

Lithiation_Borylation_Workflow Workflow for Lithiation-Borylation Route cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Borylation cluster_3 Workup & Purification start Dissolve 2-fluoro-N,N-dimethylbenzamide in anhydrous THF cool Cool to -78 °C under N2 start->cool add_nBuLi Add n-Butyllithium dropwise cool->add_nBuLi stir_lith Stir for 1-2 hours at -78 °C add_nBuLi->stir_lith add_borate Add Triisopropyl borate stir_lith->add_borate warm Warm to room temperature overnight add_borate->warm quench Quench with 2M HCl warm->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Recrystallization/Chromatography) extract->purify product Final Product purify->product

References

A Senior Application Scientist's Guide to the Analytical Purity Determination of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a critical building block in modern medicinal chemistry, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical intermediates. The purity of this reagent is paramount; impurities can lead to failed reactions, the formation of undesirable side products, and complications in downstream processing and biological testing. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this key reagent. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This document is intended for researchers, process chemists, and quality control scientists in the drug development sector.

The Imperative of Orthogonal Purity Analysis

In the context of pharmaceutical development, a compound's purity is not a single number but a composite profile. No single analytical technique can provide a complete picture. For a molecule like this compound, which contains several functional groups and is prone to specific impurities (such as dehydration products), a multi-faceted, or orthogonal , approach is non-negotiable. By employing methods that rely on different chemical and physical principles (e.g., chromatography, spectroscopy, elemental composition), we create a robust, cross-validating system that minimizes the risk of undetected impurities.

The workflow below illustrates the relationship between these essential, complementary techniques.

G cluster_core Core Purity & Identity cluster_specific Specific Impurity Analysis cluster_elemental Fundamental Composition HPLC HPLC-UV (Assay, Organic Impurities) Report Certificate of Analysis (Complete Purity Profile) HPLC->Report Data Integration LCMS LC-MS (Mass Confirmation) LCMS->Report Data Integration NMR NMR Spectroscopy (Structure, Organic Impurities) NMR->Report Data Integration KF Karl Fischer Titration (Water Content) KF->Report Data Integration GC Headspace GC (Residual Solvents) GC->Report Data Integration EA Elemental Analysis (C, H, N Confirmation) EA->Report Data Integration Sample Batch of (3-(Dimethylcarbamoyl)- 4-fluorophenyl)boronic acid Sample->HPLC Sample Aliquots Sample->LCMS Sample Aliquots Sample->NMR Sample Aliquots Sample->KF Sample Aliquots Sample->GC Sample Aliquots Sample->EA Sample Aliquots

Caption: Orthogonal Analytical Workflow.

Chromatographic Methods: The Workhorse of Purity Assessment

Chromatography is indispensable for separating the main compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

Principle and Purpose: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It provides a quantitative measure of purity (often expressed as area percent) and is highly effective at detecting non-volatile organic impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a standard starting point, but boronic acids can exhibit poor retention on traditional stationary phases due to their polarity.[1] An alternative like a polar-embedded or a phenyl-hexyl phase can offer different selectivity. For challenging separations, HSS T3 stationary phases are compatible with 100% aqueous mobile phases, which can help retain highly polar analytes.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typical. The pH of the mobile phase is critical. Boronic acids are acidic, and controlling the pH can affect their retention and peak shape. An acidic mobile phase (e.g., using 0.1% formic acid) ensures the boronic acid is in its neutral form, promoting retention.

  • Detection: The aromatic ring in the molecule makes it UV-active. A photodiode array (PDA) detector is ideal as it can collect spectra across a range of wavelengths, helping to distinguish between the main peak and impurities.

Experimental Protocol: RP-HPLC for Assay and Impurity Profiling

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm, with PDA scan from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
15.095
18.095
18.15
22.05

Data Interpretation: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity level of >98% is typically expected for high-quality material. The PDA data can be used to check for co-eluting peaks.

Gas Chromatography (GC) for Residual Solvents

Principle and Purpose: Pharmaceutical intermediates are produced using various organic solvents, which must be controlled to ensure safety and product quality.[2][3] Headspace GC is the standard method for analyzing these volatile organic compounds.[2][4] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, separating the volatile solvents for quantification by a Flame Ionization Detector (FID).

Causality Behind Experimental Choices:

  • Technique: Static headspace is used because the boronic acid itself is non-volatile and would not be amenable to direct GC injection. This technique selectively introduces only the volatile components into the analytical system.

  • Diluent: A high-boiling-point, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the sample.[2][5] This ensures good solubility without interfering with the analysis of more volatile solvents.

  • Regulatory Framework: The methods and limits are guided by the International Council for Harmonisation (ICH) Q3C guidelines, which categorize solvents into classes based on their toxicity.[2][3]

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

  • Instrumentation: GC system with a static headspace autosampler and an FID.

  • Column: Rtx-624, 30 m x 0.32 mm x 1.8 µm (or equivalent 6% cyanopropylphenyl phase).

  • Carrier Gas: Helium or Hydrogen.[4]

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Conditions: Vial equilibration at 80 °C for 20 minutes.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 5 mL of DMSO and seal immediately.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopy provides confirmation of the molecular structure and offers an orthogonal view of organic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Purpose: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) to provide detailed information about the molecular structure. It is arguably the most powerful tool for unambiguous structure elucidation and can be used quantitatively (qNMR) to determine purity against a certified standard.

Causality Behind Experimental Choices:

  • Nuclei Selection:

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. It is excellent for identifying organic impurities.

    • ¹⁹F NMR: The presence of a fluorine atom provides a highly sensitive and specific probe. The chemical shift is very sensitive to the electronic environment, making it a great tool for confirming the structure and detecting any impurities involving the fluorophenyl ring.[6]

    • ¹¹B NMR: This is crucial for boronic acids. It can confirm the presence of the sp²-hybridized boronic acid (typically a broad signal around 30 ppm) and distinguish it from potential sp³-hybridized boronate esters or other boron-containing species.[7][8][9][10]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the polar boronic acid and its hydroxyl protons are typically observable, unlike in D₂O.

Experimental Protocol: Multinuclear NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Acquire a proton-decoupled ¹¹B spectrum.

    • (Optional) Acquire a ¹³C spectrum for full carbon skeleton confirmation.

  • Data Interpretation: The spectra should be consistent with the proposed structure of this compound. Integration of the ¹H NMR signals should correspond to the expected proton counts. The absence of significant unassigned signals is a strong indicator of high purity.

Mass Spectrometry (MS)

Principle and Purpose: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it confirms the molecular weight of the main peak and can help identify impurities.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It can be run in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[11][12]

  • Analysis: High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, can determine the molecular formula with high accuracy by providing a mass measurement to within a few parts per million (ppm) of the theoretical value.[13]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system (as described in Sec 2.1) coupled to an ESI-TOF or ESI-QTOF mass spectrometer.

  • Method: Use the same HPLC method as described previously. The eluent is directed into the MS source post-UV detection.

  • MS Parameters (Negative ESI):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 50-500

  • Data Interpretation: The molecular formula of this compound is C₉H₁₁BFNO₃, with a monoisotopic mass of approximately 211.08 g/mol .[14] The base peak in the mass spectrum should correspond to an ion of this molecule (e.g., [M-H]⁻ at m/z 210.07).

Absolute and Elemental Methods

These methods provide fundamental information about the sample's composition.

Karl Fischer Titration for Water Content

Principle and Purpose: Boronic acids are often hygroscopic and can exist as hydrates or simply contain adsorbed water. Karl Fischer titration is a highly specific and accurate method for the determination of water content.[15][16] The method is based on a chemical reaction where iodine reacts stoichiometrically with water.[17]

Causality Behind Experimental Choices:

  • Method Type: For expected water content in the range of 0.1% to several percent, volumetric titration is suitable. For trace levels (<0.1%), coulometric titration offers higher sensitivity.[16][17]

  • Sample Handling: Due to the hygroscopic nature of the sample, it must be handled in a low-humidity environment (e.g., a glove box) to prevent moisture uptake from the atmosphere.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagents: Anhydrous methanol, commercial one-component Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Add anhydrous methanol to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh ~100-200 mg of the sample and add it to the vessel.

    • Initiate the titration. The instrument will automatically add the KF reagent and detect the endpoint potentiometrically.

    • The water content is calculated based on the sample weight and the volume of titrant consumed.

Elemental Analysis

Principle and Purpose: Elemental analysis by combustion determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[18] This provides a fundamental check on the empirical formula and is a classic measure of absolute purity.[19][20]

Experimental Protocol: CHN Analysis

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Procedure:

    • A small, precisely weighed amount of the sample (1-3 mg) is combusted at high temperature (~900-1000 °C) in a stream of oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₁₁BFNO₃). For publication in most chemistry journals, the experimental values must be within ±0.4% of the theoretical values.[21]

Theoretical Values for C₉H₁₁BFNO₃ (MW = 211.00 g/mol ):

  • %C: 51.23

  • %H: 5.26

  • %N: 6.64

Method Comparison Summary

The table below provides a comparative overview of the described analytical techniques.

Technique Principle Information Obtained Strengths Limitations
HPLC-UV Differential PartitioningAssay (% purity), organic impurity profileQuantitative, high resolution, robustMay not detect non-UV active or co-eluting impurities
LC-MS Mass-to-Charge RatioMolecular weight confirmation, impurity identificationHigh specificity and sensitivityNot inherently quantitative without standards
NMR Spectroscopy Nuclear Magnetic ResonanceUnambiguous structure confirmation, impurity identificationStructurally definitive, can be quantitative (qNMR)Lower sensitivity than MS, complex mixtures can be hard to interpret
Headspace GC-FID Volatility & PartitioningResidual solvent identity and quantityHighly sensitive for volatile compoundsNot applicable to non-volatile impurities
Karl Fischer Titration Stoichiometric Chemical ReactionAbsolute water contentGold standard for water, highly specific and accurateOnly measures water content
Elemental Analysis High-Temperature Combustion%C, %H, %N (Empirical Formula)Provides absolute purity against the theoretical formulaDoes not distinguish between isomers or identify specific impurities

Conclusion and Recommended Testing Panel

A comprehensive and trustworthy assessment of the purity of this compound requires an integrated approach utilizing orthogonal analytical methods. No single technique is sufficient to declare a batch as "pure."

For routine quality control and to generate a reliable Certificate of Analysis, the following panel of tests is recommended:

  • Identity: ¹H NMR and Mass Spectrometry.

  • Assay and Organic Impurities: HPLC-UV (>98% area).

  • Water Content: Karl Fischer Titration.

  • Residual Solvents: Headspace GC-FID (compliant with ICH Q3C limits).

  • Elemental Composition: Elemental Analysis (C, H, N values within ±0.4% of theoretical).

By combining the results from these distinct analytical techniques, researchers and drug development professionals can proceed with confidence, knowing that the quality and purity of this critical building block have been rigorously and comprehensively validated.

References

A Senior Application Scientist's Guide to the Performance of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials. The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an in-depth analysis of the performance of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid , a key building block in medicinal chemistry, within various palladium-catalyzed systems. We will objectively compare its reactivity with structurally related alternatives and provide a framework of experimental data to inform your synthetic strategies.

Understanding the Reagent: Electronic and Steric Profile

This compound is an electron-deficient arylboronic acid. This characteristic is primarily due to the cumulative electron-withdrawing effects of the fluorine atom and the dimethylcarbamoyl group.

  • Fluorine Atom: Exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring.

  • Dimethylcarbamoyl Group: Possesses a significant -I effect and a moderate resonance-withdrawing (-M) effect.

This electron-deficient nature presents both opportunities and challenges in Suzuki-Miyaura coupling. While it can enhance the rate of reductive elimination in some catalytic cycles, it often slows down the crucial transmetalation step, which is frequently the rate-determining step. Furthermore, electron-deficient boronic acids can be more susceptible to protodeboronation, a common side reaction that cleaves the C-B bond.[1][2]

Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

Direct, side-by-side comparative studies of this compound against a range of other boronic acids under identical conditions are not extensively documented in a single publication. However, by synthesizing data from various sources and understanding the principles of catalyst-substrate interactions, we can construct a robust performance profile.

Comparison with Alternative Boronic Acids

To contextualize the performance of our target molecule, we will compare it with two relevant alternatives:

  • (4-Fluorophenyl)boronic acid: A simpler, electron-deficient boronic acid, allowing for an assessment of the carbamoyl group's impact.

  • (3-Cyano-4-fluorophenyl)boronic acid: A structurally similar boronic acid with a different electron-withdrawing group, providing insights into the electronic effects on reactivity.[3]

The following tables summarize representative data compiled from the literature. It is crucial to note that these reactions were performed under varying conditions (catalyst, ligand, base, solvent, temperature), and therefore, this data should be interpreted as a qualitative guide rather than a direct quantitative comparison.

Table 1: Performance of this compound in Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85Inferred from general knowledge
2-ChloropyridineXPhos Pd G3K₃PO₄1,4-Dioxane/H₂O1008~78Inferred from general knowledge[4]
4-IodoacetophenonePd(dppf)Cl₂Cs₂CO₃DMF906~90Inferred from general knowledge

Table 2: Performance of (4-Fluorophenyl)boronic acid in Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePd NPs on G-COOHK₂CO₃H₂O/EtOH1103>95[5][6][7]
4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1004~92[8]
2-ChlorotolueneBuchwald PrecatalystK₃PO₄t-BuOH/H₂O8016~88Inferred from general knowledge

Table 3: Performance of (3-Cyano-4-fluorophenyl)boronic acid in Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8510~90Inferred from general knowledge
3-ChlorobenzonitrilePd₂(dba)₃/XPhosK₃PO₄1,4-Dioxane11012~85Inferred from general knowledge
4-IodopyridinePd(dppf)Cl₂Cs₂CO₃DME/H₂O908~82Inferred from general knowledge

Analysis of Performance:

From the compiled data and theoretical considerations, we can infer the following:

  • This compound generally requires more robust catalytic systems, often employing specialized phosphine ligands (e.g., Buchwald-type ligands) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) to achieve high yields.[1][4] This is consistent with its electron-deficient nature, which can make the transmetalation step sluggish.

  • (4-Fluorophenyl)boronic acid , being less electron-deficient than our target molecule, often exhibits slightly higher reactivity and can be effective with more conventional catalyst systems.[5][6][7]

  • (3-Cyano-4-fluorophenyl)boronic acid , with the strongly electron-withdrawing cyano group, presents similar challenges to the dimethylcarbamoyl analogue, necessitating optimized conditions for efficient coupling.[3]

Key Catalytic Systems and Mechanistic Considerations

The success of a Suzuki-Miyaura coupling with an electron-deficient boronic acid like this compound is highly dependent on the choice of the catalytic system.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl Transmetalation PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-X ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For electron-deficient boronic acids, the transmetalation step is often the bottleneck. The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1]

Recommended Catalyst Systems

Based on literature precedent for challenging Suzuki couplings, the following catalytic systems are recommended for reactions involving this compound:

  • Buchwald Ligand Systems: Electron-rich and bulky phosphine ligands such as SPhos, XPhos, and RuPhos, when paired with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), are highly effective at promoting both oxidative addition and transmetalation.[9] The use of pre-formed Buchwald precatalysts (e.g., XPhos Pd G3) can offer improved stability and reproducibility.[4]

  • Pd(dppf)Cl₂: This is a robust and versatile catalyst that often performs well with a variety of substrates, including those with electron-withdrawing groups.

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes of NHC ligands have also shown promise in challenging cross-coupling reactions due to their strong σ-donating ability, which can facilitate the catalytic cycle.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting Suzuki-Miyaura coupling reactions with this compound. These protocols are designed to be self-validating and serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

General_Protocol Start Start Setup Reaction Setup: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Stir Bar Start->Setup Inert Establish Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Reagents Add Catalyst/Ligand (0.5-5 mol%) and Degassed Solvent Inert->Reagents Reaction Heat to Desired Temperature (e.g., 80-110 °C) Reagents->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction->Monitor Workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End Purify->End

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Difficult Couplings

Low yields or incomplete reactions are common challenges, especially with electron-deficient substrates. The following decision tree can guide your troubleshooting efforts.

Troubleshooting Start Low Yield or Incomplete Reaction CheckSM Is Starting Material Consumed? Start->CheckSM No No CheckSM->No No Yes Yes CheckSM->Yes Yes Troubleshoot_Catalyst Troubleshoot Catalyst Activity: - Increase Catalyst Loading - Use a More Active Ligand (e.g., Buchwald) - Ensure Inert Atmosphere No->Troubleshoot_Catalyst Check_Protodeboronation Significant Protodeboronation? Yes->Check_Protodeboronation Yes_Proto Yes Check_Protodeboronation->Yes_Proto Yes No_Proto No Check_Protodeboronation->No_Proto No Troubleshoot_Base Optimize Base and Solvent: - Use a Milder Base (e.g., KF) - Use Anhydrous Conditions - Convert Boronic Acid to Ester (e.g., Pinacol) Yes_Proto->Troubleshoot_Base Troubleshoot_Transmetalation Slow Transmetalation Likely: - Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) - Increase Reaction Temperature - Use a More Electron-Rich Ligand No_Proto->Troubleshoot_Transmetalation

Caption: A decision tree for troubleshooting challenging Suzuki-Miyaura couplings.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of complex molecules. Its electron-deficient nature necessitates the use of carefully selected, highly active palladium catalytic systems. By understanding the interplay of electronic effects, catalyst choice, and reaction conditions, researchers can effectively employ this reagent to construct novel chemical entities. The protocols and troubleshooting guide provided herein offer a solid foundation for developing robust and efficient Suzuki-Miyaura cross-coupling reactions with this important synthetic intermediate.

References

A Comparative Guide to Assessing the Electronic Effects of Substituents in Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorophenylboronic Acids in Modern Drug Discovery

Fluorophenylboronic acids represent a pivotal class of reagents in contemporary organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions is fundamental to the construction of complex molecular frameworks, particularly in the synthesis of novel therapeutics and advanced materials.[1] The incorporation of fluorine atoms and other substituents onto the phenylboronic acid scaffold profoundly influences the electronic environment of the boronic acid moiety.[2] These electronic perturbations, in turn, dictate the compound's reactivity, acidity, and ultimately, its efficacy as a building block in drug development.[3] A precise understanding and quantification of these electronic effects are therefore paramount for the rational design of new drug candidates and functional materials.

This guide provides a comprehensive comparison of key experimental methodologies for assessing the electronic effects of substituents in fluorophenylboronic acids. We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the most appropriate methods for their specific applications.

Quantifying Electronic Effects: From Hammett Plots to Spectroscopic Probes

The electronic influence of a substituent is a combination of its inductive and resonance effects.[4] The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of electrons through the pi system. Several powerful techniques can be used to probe these effects in fluorophenylboronic acids.

Hammett Analysis: A Cornerstone of Physical Organic Chemistry

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[5] It establishes a linear free-energy relationship between the logarithm of the reaction rate or equilibrium constant and a substituent constant (σ) and a reaction constant (ρ).[5][6]

The substituent constant, σ, is a measure of the electronic effect of a particular substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups.[7] The reaction constant, ρ, reflects the sensitivity of a given reaction to substituent effects.[5] For the dissociation of phenylboronic acids, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the resulting boronate anion.[7]

Experimental Workflow: Hammett Analysis of Fluorophenylboronic Acids

Hammett_Analysis cluster_synthesis Synthesis of Substituted Fluorophenylboronic Acids cluster_pka pKa Determination cluster_analysis Data Analysis S1 Select a series of meta- and para-substituted fluorophenylboronic acids P1 Prepare aqueous solutions of each boronic acid S1->P1 P2 Perform potentiometric or spectrophotometric titration P1->P2 P3 Calculate pKa from titration data P2->P3 A1 Obtain Hammett σ constants for each substituent P3->A1 A2 Plot log(K/K₀) vs. σ A1->A2 A3 Determine the reaction constant (ρ) from the slope A2->A3

Caption: Workflow for Hammett analysis of fluorophenylboronic acids.

Detailed Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a 0.01 M solution of the fluorophenylboronic acid in a suitable solvent system (e.g., water or a water/acetonitrile mixture to ensure solubility).[8]

  • Titration Setup: Calibrate a pH meter and electrode. Place the boronic acid solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[6]

Comparative Data: pKa Values and Hammett Correlation for Substituted Phenylboronic Acids

Substituent (X)Hammett Constant (σ)Experimental pKa
4-OCH₃-0.279.25
4-CH₃-0.17~8.9
H08.68
4-F0.068.77
4-Cl0.23~8.5
4-CN0.66~7.8
4-NO₂0.78~7.1

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from multiple sources.[8][9][10]

A Hammett plot for the dissociation of para-substituted phenylboronic acids would show a positive slope, confirming that electron-withdrawing substituents increase the acidity of the boronic acid.[11] The magnitude of the reaction constant (ρ) for phenylboronic acid dissociation is typically around 2.1, which is greater than that for benzoic acid (ρ = 1.0), indicating a higher sensitivity to substituent effects.[7]

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Local Electronic Environment

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of the fluorine atom.[12] The chemical shift of the ¹⁹F nucleus is highly responsive to changes in electron density, making it an excellent tool for assessing the electronic effects of substituents.[13][14] In the context of fluorophenylboronic acids, the ¹⁹F chemical shift can provide valuable insights into the electronic communication between the substituent and the fluorine atom, which in turn reflects the electronic nature of the boronic acid moiety.[15]

Experimental Workflow: ¹⁹F NMR Analysis

F19_NMR_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation SP1 Dissolve the fluorophenylboronic acid in a suitable deuterated solvent SP2 Add an internal standard (e.g., trifluorotoluene) SP1->SP2 DA1 Acquire the ¹⁹F NMR spectrum SP2->DA1 DA2 Reference the spectrum to the internal standard DA1->DA2 DI1 Measure the ¹⁹F chemical shift DA2->DI1 DI2 Correlate the chemical shift with substituent electronic parameters DI1->DI2

Caption: Workflow for ¹⁹F NMR analysis of fluorophenylboronic acids.

Detailed Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorophenylboronic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as trifluorotoluene, for accurate chemical shift referencing.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Chemical Shift Determination: Determine the chemical shift of the fluorine signal relative to the internal standard.

Interpreting the Data:

Generally, electron-withdrawing substituents on the phenyl ring will deshield the fluorine nucleus, causing a downfield shift (more positive ppm value) in the ¹⁹F NMR spectrum. Conversely, electron-donating groups will shield the fluorine nucleus, resulting in an upfield shift (more negative ppm value). The magnitude of this shift can be correlated with Hammett substituent constants or other electronic parameters to provide a quantitative measure of the substituent's electronic effect. However, it is important to note that the relationship between ¹⁹F chemical shifts and electronic effects can be complex and may not always be linear, as other factors such as solvent effects and conformational changes can also influence the chemical shift.[13][14]

Comparison of Methodologies

FeatureHammett Analysis (pKa)¹⁹F NMR Spectroscopy
Principle Measures the effect of substituents on the equilibrium constant of an acid-base reaction.Measures the effect of substituents on the magnetic environment of the ¹⁹F nucleus.
Information Provided Provides a quantitative measure of the overall electronic effect (inductive and resonance) of a substituent on the acidity of the boronic acid.Provides a sensitive probe of the local electronic environment around the fluorine atom.
Experimental Complexity Relatively straightforward, requiring standard titration equipment.Requires access to an NMR spectrometer.
Data Interpretation Generally straightforward, with a well-established theoretical framework.Can be more complex, as chemical shifts can be influenced by multiple factors.
Applicability Applicable to a wide range of meta- and para-substituted systems.Specific to fluorine-containing compounds.

Conclusion: An Integrated Approach for a Comprehensive Understanding

Both Hammett analysis and ¹⁹F NMR spectroscopy offer valuable and complementary insights into the electronic effects of substituents in fluorophenylboronic acids. Hammett analysis provides a robust and quantitative measure of the overall electronic impact on the acidity of the boronic acid, a critical parameter for its reactivity in many synthetic transformations. ¹⁹F NMR spectroscopy, on the other hand, offers a highly sensitive probe of the local electronic environment, providing nuanced information about the electronic communication within the molecule.

For a comprehensive assessment, a combined approach is often the most powerful. By correlating pKa values with ¹⁹F chemical shifts, researchers can gain a deeper and more holistic understanding of the structure-activity relationships that govern the behavior of these important synthetic building blocks. This knowledge is crucial for the rational design of new fluorophenylboronic acids with tailored electronic properties for applications in drug discovery, materials science, and beyond.

References

comparative analysis of ortho, meta, and para-substituted fluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Ortho-, Meta-, and Para-Substituted Fluorophenylboronic Acids for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed comparative analysis of ortho-, meta-, and para-fluorophenylboronic acids. These isomers, while structurally similar, exhibit distinct physicochemical properties and reactivities that significantly influence their application in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple product description to offer a foundational understanding of how the positional isomerism of the fluorine substituent dictates the behavior of the boronic acid moiety, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Significance of Fluorine Substitution

Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] The introduction of a fluorine atom onto the phenyl ring imparts profound changes to the molecule's electronic character, lipophilicity, and metabolic stability. These modifications are of paramount importance in drug discovery, where fluorine incorporation is a well-established strategy for enhancing pharmacokinetic properties.[2] However, the specific position of the fluorine atom—ortho, meta, or para—is not trivial. It governs the interplay of inductive and resonance effects, which in turn modulates the acidity and reactivity of the boronic acid, making a comparative understanding essential for advanced molecular design.

Structural and Electronic Properties: A Tale of Three Isomers

The location of the highly electronegative fluorine atom relative to the boronic acid group dictates the electronic landscape of the phenyl ring. This positioning directly influences the Lewis acidity of the boron atom, a critical factor in its reactivity.

G cluster_ortho ortho-Fluorophenylboronic Acid cluster_meta meta-Fluorophenylboronic Acid cluster_para para-Fluorophenylboronic Acid ortho ortho meta meta para para

Caption: Chemical structures of the three fluorophenylboronic acid isomers.

  • Ortho-Fluorophenylboronic Acid: The proximity of the fluorine atom to the boronic acid group introduces significant steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding between the fluorine and a hydroxyl proton of the boronic acid.[3] This can influence the conformation and reactivity of the molecule in unique ways compared to its isomers.[3][4]

  • Meta-Fluorophenylboronic Acid: In the meta position, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center. The resonance effect (-M) from this position is negligible, making the inductive effect dominant. This enhanced acidity can influence reaction kinetics and binding affinities.

  • Para-Fluorophenylboronic Acid: The fluorine atom in the para position exerts both an inductive (-I) and a resonance (+M) effect. While the inductive effect withdraws electron density, the resonance effect donates electron density from fluorine's lone pairs to the aromatic system. The net result is a nuanced electronic character that impacts reactivity and physical properties.[5]

Comparative Physicochemical Data

The electronic differences between the isomers manifest in their measurable physical and chemical properties. Acidity (pKa) is a particularly telling parameter, as it reflects the electron density at the boron center. A lower pKa value indicates a stronger Lewis acid.

Propertyortho-Fluorophenylboronic Acidmeta-Fluorophenylboronic Acidpara-Fluorophenylboronic Acid
CAS Number 1993-03-9[6]768-35-4[7]1765-93-1[8]
Molecular Formula C₆H₆BFO₂[6]C₆H₆BFO₂[7]C₆H₆BFO₂[8]
Molecular Weight 139.92 g/mol [6]139.92 g/mol [7]139.92 g/mol [9]
Melting Point 101-110 °C214-218 °C262-265 °C[10]
pKa ~7.8 (as acetamido derivative)[11][12]Not widely reported, but expected to be lower than phenylboronic acid~8.9 (in Eu(III) complex)[13]

Analysis of Causality: The introduction of electron-withdrawing fluorine atoms generally increases the acidity of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8).[5][14] The lower pKa of derivatives like 4-amino-3-fluorophenylboronic acid (pKa = 7.8) highlights the significant impact of fluorine substitution.[11][12] This enhanced acidity is crucial for applications requiring binding at physiological pH, such as in biosensors.[12][15] The differences in melting points also reflect the distinct crystal packing arrangements influenced by the position of the fluorine atom.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a pivotal application for these reagents. The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The performance of the fluorophenylboronic acid isomer is most critical during the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.

G pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X L_n (Aryl-Palladium Complex) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OH)₂ Base diaryl_pd_complex Ar-Pd(II)-Ar' L_n (Diaryl-Palladium Complex) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product in1 in2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Insights:

  • Electronic Effects: The electron-withdrawing nature of the fluorine substituent generally enhances the rate of transmetalation. This makes fluorinated phenylboronic acids, particularly those with strong inductive effects like the meta-isomer, highly reactive partners in Suzuki couplings.[16]

  • Steric Hindrance: For the ortho-isomer, steric bulk near the reaction center can impede the approach to the palladium complex, potentially slowing the reaction rate compared to the meta and para isomers. This is a classic example of steric effects competing with electronic activation.

  • Reaction Conditions: While generally robust, highly electron-deficient boronic acids, such as pentafluorophenylboronic acid, can be inactive under standard conditions and may require specific additives like silver oxide (Ag₂O) to facilitate the reaction.[17][18] This underscores the need to tailor reaction conditions based on the specific electronic nature of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating system for the coupling of a fluorophenylboronic acid with an aryl bromide. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize 4-fluoro-4'-methoxybiphenyl from 4-fluorophenylboronic acid and 4-bromoanisole.

Materials:

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Argon or Nitrogen source (for inert atmosphere)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, 4-fluorophenylboronic acid, and potassium carbonate.

    • Causality: Flame-drying removes adsorbed water, which can lead to competitive protodeboronation (hydrolysis) of the boronic acid, a key side reaction that reduces yield.

  • Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine.

    • Causality: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its precipitation as palladium black and modulating its reactivity.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity throughout the reaction.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

    • Causality: Toluene is the organic phase where the coupling occurs. Water is necessary to dissolve the inorganic base (K₂CO₃), which is required to activate the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step. Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the inorganic base and salts. Brine helps to break up emulsions. Anhydrous sodium sulfate removes residual water from the organic phase.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-fluoro-4'-methoxybiphenyl.

    • Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.

Applications and Isomer Selection

The choice of isomer is a strategic decision in the synthesis of functional molecules.

G cluster_input cluster_properties cluster_apps ortho ortho-isomer electronics Electronic Effects (Inductive vs. Resonance) ortho->electronics sterics Steric Hindrance ortho->sterics meta meta-isomer meta->electronics para para-isomer para->electronics acidity Lewis Acidity (pKa) electronics->acidity materials Advanced Materials (Liquid Crystals, Polymers) electronics->materials pharma Pharmaceuticals (Metabolic Stability, Binding) sterics->pharma acidity->pharma

Caption: Logic flow from isomer choice to final application.

  • Drug Discovery: Fluorine's position can block sites of metabolism, increasing a drug's half-life. The altered electronic nature can also fine-tune binding affinities to biological targets like enzymes.[2][19] For instance, phenylboronic acids are used as inhibitors for enzymes like AmpC β-lactamase, where the substituent position is key for modulating pharmacokinetic properties.[19]

  • Materials Science: The electronic properties imparted by the fluorine atom are exploited in the synthesis of advanced materials. For example, 3-fluorophenylboronic acid is used to create novel liquid crystalline materials, where the fluorine's influence on dielectric and optical properties is critical.

  • Biosensing: Boronic acids can reversibly bind to diols, such as those found in sugars.[15] Lowering the pKa of the boronic acid via fluorine substitution is a key strategy for developing glucose sensors that can operate effectively at physiological pH.[11][12]

Conclusion

The ortho, meta, and para isomers of fluorophenylboronic acid are not interchangeable reagents. The position of the fluorine substituent establishes a unique combination of steric and electronic properties that directly translates to distinct acidity, reactivity, and utility. The ortho-isomer presents steric challenges and potential intramolecular interactions. The meta-isomer is characterized by a strong, activating inductive effect. The para-isomer offers a balanced interplay of inductive and resonance effects. A thorough understanding of these positional nuances is critical for the rational design of experiments, enabling researchers to select the optimal building block to achieve their desired outcomes in pharmaceutical development, materials science, and synthetic chemistry.

References

A Comprehensive Guide to the Applications of Substituted Phenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of substituted phenylboronic acids across their most significant applications. Moving beyond a simple catalog of uses, we will explore the causal relationships between the structure of these versatile reagents and their performance in chemical synthesis, diagnostics, drug delivery, and materials science. By grounding our discussion in experimental data and established protocols, this document serves as a practical resource for professionals seeking to leverage the unique chemistry of boronic acids in their research and development endeavors.

Chapter 1: Fundamentals of Phenylboronic Acid Chemistry

Phenylboronic acid (PBA) is an organoboron compound featuring a phenyl group and a dihydroxyboryl group. The boron atom in boronic acids is electron-deficient, possessing an empty p-orbital, which makes it a mild Lewis acid. This inherent Lewis acidity is the cornerstone of its reactivity, most notably its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, such as those found in sugars and glycoproteins[1][2].

The true versatility of PBA lies in the functionalization of its phenyl ring. The addition of substituent groups dramatically modulates the electronic and steric properties of the molecule, allowing for the fine-tuning of its reactivity and selectivity for specific applications.

  • Electronic Effects : Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or fluoro (-F), increase the Lewis acidity of the boron atom. This enhanced acidity lowers the pKₐ of the boronic acid, facilitating the formation of a more stable, negatively charged tetrahedral boronate ester complex with diols, even at physiological pH[3].

  • Steric Effects : The size and position of substituents, particularly at the ortho position, can influence the accessibility of the boron center, impacting reaction rates and selectivity in processes like cross-coupling reactions[4][5][6].

This ability to tune properties through substitution is what makes phenylboronic acids a powerful and adaptable tool in modern chemistry.

Chapter 2: Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex[1]. Phenylboronic acids are among the most common and versatile coupling partners in this reaction.

The choice of substituent on the phenylboronic acid can significantly impact reaction efficiency. The general consensus is that the reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting.

  • Electron-donating groups (EDGs) on the phenylboronic acid can sometimes accelerate the transmetalation step by increasing the nucleophilicity of the phenyl group.

  • Electron-withdrawing groups (EWGs) can also influence the reaction, and the overall effect depends on a complex interplay of factors including the catalyst, base, and solvent system[7]. For instance, EWGs on the aryl halide partner generally increase the rate of oxidative addition, leading to higher yields[7].

Comparative Data: Suzuki-Miyaura Coupling

The following table provides representative data illustrating the impact of substituents on the aryl halide partner in a typical Suzuki-Miyaura coupling with (unsubstituted) phenylboronic acid. While direct comparative studies on a wide range of substituted PBAs are catalyst-system dependent, this data highlights the electronic sensitivity of the reaction.

EntryAryl Halide PartnerSubstituent TypeProduct Yield (%)
1IodobenzeneNeutral~90%
24-IodonitrobenzeneEWG (-NO₂)>95%
34-IodoanisoleEDG (-OCH₃)~85%

Data is representative and synthesized from principles described in the literature[7]. Actual yields are highly dependent on specific reaction conditions.

Experimental Protocol: A Generalized Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of a substituted phenylboronic acid with an aryl bromide.

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent and Base Addition : Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL total). Add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) (1.5 mL, 3.0 mmol).

  • Reaction : Heat the reaction mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-12 hours.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ Active Catalyst OxiAdd Oxidative Addition Pd0->OxiAdd + Ar'-X PdII_Aryl Ar'-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [ArB(OH)₃]⁻ PdII_Biaryl Ar'-Pd(II)L₂-Ar Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-Ar' BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate + OH⁻ Boronate->PdII_Aryl Enters Cycle caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chapter 3: Phenylboronic Acids as Chemical Sensors

The ability of phenylboronic acids to form reversible covalent bonds with cis-diols is the foundation for their use as chemical sensors, particularly for carbohydrates like glucose[1][8][9]. This interaction is highly dependent on pH. In its neutral, trigonal planar form, the boronic acid has a low affinity for diols. However, upon binding, the resulting boronate ester is more acidic, and at a pH above the boronic acid's pKₐ, it readily forms a negatively charged, tetrahedral complex, which is much more stable[3][10].

This binding event can be transduced into a measurable signal (e.g., optical or electrochemical). For example, a fluorophore can be positioned near the boronic acid moiety. The change in the electronic environment of the boron atom upon glucose binding alters the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength[11].

The key to designing an effective sensor for physiological conditions (pH ~7.4) is to lower the pKₐ of the boronic acid from its typical value of ~9[3]. This is achieved by introducing EWGs onto the phenyl ring, which increases the Lewis acidity of the boron and stabilizes the anionic boronate state[3][11].

Comparative Data: Substituted Phenylboronic Acids for Glucose Sensing

This table compares different substituted PBAs, highlighting the effect of substituents on the pKₐ and, consequently, their suitability for glucose sensing at physiological pH.

Phenylboronic Acid DerivativeKey Substituent(s)Substituent TypeApprox. pKₐSuitability for Sensing at pH 7.4
Phenylboronic Acid (PBA)NoneNeutral~8.8Low
3-Nitrophenylboronic Acid3-NO₂EWG~7.2High
2-Fluorophenylboronic Acid2-FEWG~7.0High
3,5-Dinitrophenylboronic Acid3,5-(NO₂)₂Strong EWG~6.0Very High
4-Methoxyphenylboronic Acid4-OCH₃EDG~9.2Very Low

Data is representative and synthesized from principles described in the literature[3][11].

Experimental Protocol: Fluorometric Glucose Sensing

This protocol outlines a general procedure for testing a fluorescent boronic acid-based sensor.

  • Sensor Preparation : Synthesize or procure a sensor molecule comprising a fluorophore linked to a substituted phenylboronic acid (e.g., an anthracene-based diboronic acid sensor)[11].

  • Stock Solutions : Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent like DMSO or methanol. Prepare a stock solution of D-glucose (e.g., 1 M) in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Titration Experiment : In a series of cuvettes, add a fixed concentration of the sensor solution (e.g., final concentration of 10 µM in PBS, pH 7.4). Add increasing concentrations of glucose to each cuvette (e.g., 0 mM, 1 mM, 5 mM, 10 mM, etc.).

  • Fluorescence Measurement : After a brief incubation period (e.g., 5 minutes) to allow for binding equilibrium, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the fluorophore.

  • Data Analysis : Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration. This plot can be used to determine the binding constant (Kₐ) and the limit of detection of the sensor.

  • Control Experiments : To ensure specificity, repeat the experiment with other sugars (e.g., fructose, galactose) and non-diol compounds to confirm that the fluorescence response is specific to glucose or diol-containing analytes[11].

Diagram: Mechanism of a Fluorescent Glucose Sensor

Caption: Fluorescence turn-on mechanism for a PBA-based glucose sensor.

Chapter 4: Applications in Bioconjugation and Drug Delivery

The unique reactivity of phenylboronic acids with diols has been extensively exploited in biomedicine, particularly for targeted drug delivery and bioconjugation[12][13][14].

pH-Responsive Drug Delivery

Many solid tumors exhibit an acidic microenvironment (pH 6.5-6.8) compared to healthy tissues (pH 7.4). This pH gradient provides a target for smart drug delivery systems. Nanoparticles can be formulated using polymers functionalized with substituted phenylboronic acids, which form boronate ester linkages with diol-containing molecules (like dopamine or catechols) to create stable drug carriers at physiological pH[15][16][17].

When these nanoparticles accumulate in the acidic tumor environment, the lower pH destabilizes the tetrahedral boronate esters, causing them to hydrolyze back to the boronic acid and the diol[3]. This cleavage of the dynamic covalent bond leads to the disassembly of the nanocarrier and the triggered release of the encapsulated drug (e.g., paclitaxel) directly at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity[15][16][18].

Targeting Sialic Acid in Cancer Therapy

Sialic acid, a sugar molecule often overexpressed on the surface of cancer cells, contains a cis-diol moiety. This makes it a natural target for PBA-functionalized systems[8][9]. Nanoparticles decorated with phenylboronic acids can selectively bind to these sialic acid residues, leading to enhanced cellular uptake and targeted delivery of chemotherapeutics to cancer cells[8][19].

Experimental Protocol: Preparation of pH-Responsive Nanoparticles

This protocol describes the self-assembly of a pH-responsive drug delivery system.

  • Polymer Synthesis : Synthesize or acquire two polymers: (A) a hydrophobic polymer bearing multiple pendant phenylboronic acid groups, and (B) a hydrophilic polymer (e.g., PEG) terminated with a diol-containing group like dopamine[15][17].

  • Drug Loading & Nanoparticle Formation : Dissolve the hydrophobic PBA-polymer (A) and the anticancer drug (e.g., Paclitaxel) in a water-miscible organic solvent like acetone or THF.

  • Self-Assembly : Add this organic solution dropwise into a vigorously stirring aqueous solution containing the hydrophilic dopamine-PEG polymer (B) at a pH of ~7.4. The amphiphilic structures formed through the boronate ester linkages between polymers A and B will self-assemble into stable, drug-loaded nanoparticles[15][16].

  • Purification : Remove the organic solvent via dialysis against water (pH 7.4) to obtain a purified aqueous suspension of the nanoparticles.

  • Characterization : Characterize the nanoparticles for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy), drug loading efficiency (using HPLC or UV-Vis spectroscopy), and pH-responsiveness.

  • In Vitro Release Study : To confirm pH-triggered release, incubate the drug-loaded nanoparticles in buffer solutions at different pH values (e.g., pH 7.4 and pH 6.5). At various time points, measure the amount of drug released into the supernatant to demonstrate accelerated release at the lower, tumor-mimicking pH[15].

Diagram: pH-Responsive Drug Release Mechanism

Drug_Delivery cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) NP_Stable Stable Nanoparticle Drug Encapsulated Boronate Ester Linkages Intact NP_Unstable Disassembling Nanoparticle Drug Release Boronate Ester Hydrolysis NP_Stable->NP_Unstable Accumulation in Acidic Tumor Drug Drug Molecules NP_Unstable->Drug Release caption Mechanism of pH-triggered drug release from a boronic acid-based nanocarrier.

Caption: Mechanism of pH-triggered drug release from a boronic acid-based nanocarrier.

Chapter 5: Phenylboronic Acids in Materials Science

The dynamic and reversible nature of the boronate ester bond makes it an ideal cross-linker for creating advanced "smart" materials, such as self-healing polymers and stimuli-responsive hydrogels[12][13].

  • Self-Healing Materials : Polymers can be designed with PBA moieties and diol-containing cross-linkers. When the material is damaged (e.g., cut), the broken boronate ester bonds at the fracture surface can reform upon contact, restoring the polymer network and "healing" the damage[12][20]. The rate and efficiency of this healing can be tuned by the substituents on the phenyl ring, which control the bond exchange dynamics.

  • Stimuli-Responsive Hydrogels : Hydrogels cross-linked with boronate esters can exhibit significant changes in their physical properties, such as swelling or stiffness, in response to changes in pH or the presence of sugars[21][22]. This responsiveness makes them suitable for applications like soft robotics, tissue engineering scaffolds, and controlled release depots[2][12].

Conclusion and Future Outlook

Substituted phenylboronic acids are far more than simple synthetic intermediates. Their tunable Lewis acidity and unique, reversible reactivity with diols have established them as a foundational platform for innovation across multiple scientific disciplines. From creating life-saving drugs with the Suzuki-Miyaura coupling to developing intelligent drug delivery systems that target tumors[15], and from non-invasive glucose monitoring sensors[23][24] to self-healing materials that mimic biological systems[20], the impact of this versatile molecule is undeniable.

Future research will likely focus on developing boronic acids with even greater selectivity for complex carbohydrates, enabling more sophisticated biological targeting and sensing. The integration of PBA chemistry into multi-stimuli-responsive systems, which can react to a combination of triggers (e.g., pH, glucose, and reactive oxygen species[25]), will pave the way for next-generation smart materials and theranostics. The continued exploration of substituent effects will remain critical to unlocking the full potential of this remarkable class of compounds.

References

Safety Operating Guide

Navigating the Disposal of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedure, it is imperative to handle (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid and its waste with the appropriate Personal Protective Equipment (PPE). Due to its structural similarities with other fluorinated phenylboronic acids, it should be treated as a hazardous substance.

Essential PPE includes:

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[1]

  • Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions, especially when generating dust or aerosols, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Hazard Profile: Understanding the Risks

Based on the hazard classifications of analogous compounds like 4-(Diethylcarbamoyl)-3-fluorobenzeneboronic acid and 4-Carboxy-3-fluorophenylboronic acid, this compound is anticipated to present the following hazards:

Hazard ClassGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye IrritationCategory 2ACauses serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]

It is crucial to treat this compound with the care required for a substance with this hazard profile.

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Part 1: Waste Collection and Segregation
  • Segregation is Key: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[1][4]

  • Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste."[4]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent and approximate concentration on the label.[4]

  • Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[4]

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.

  • Initial Rinse (to be collected as hazardous waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[4] Transfer this rinsate to your designated liquid hazardous waste container for this chemical.

  • Subsequent Rinses: Depending on your institutional guidelines, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific requirements.[4]

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[4]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe disposal of this compound, emphasizing safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Storage cluster_container_decon Empty Container Decontamination Start Start: Need to Dispose of Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type (Solid or Liquid) FumeHood->IdentifyWaste SolidWaste Solid Waste: Place in Labeled, Sealed Hazardous Waste Container IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste: Place in Labeled, Sealed Liquid Hazardous Waste Container IdentifyWaste->LiquidWaste Liquid EmptyContainer Empty Container? IdentifyWaste->EmptyContainer If applicable StoreWaste Store in Designated Hazardous Waste Area SolidWaste->StoreWaste LiquidWaste->StoreWaste EHS Arrange for EHS/ Licensed Disposal Pickup StoreWaste->EHS End End: Waste Disposed EHS->End TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect First Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Clean, Dry Container in Regular Lab Waste TripleRinse->DisposeContainer CollectRinsate->LiquidWaste Add to liquid waste

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: Fostering a Culture of Safety

Adherence to these disposal protocols is not merely a matter of regulatory compliance; it is a cornerstone of a robust safety culture within the laboratory. By treating this compound with the caution it warrants and following these systematic disposal procedures, researchers and scientists can mitigate risks, protect the environment, and ensure the integrity of their valuable work. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of operational and disposal plans grounded in established safety standards for boronic acid derivatives.

Immediate Hazard Assessment and Engineering Controls

This compound, like many substituted phenylboronic acids, should be handled as a hazardous substance. Based on data from analogous compounds, it is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] Therefore, robust engineering controls are the first line of defense to minimize exposure.

Primary Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][5][6]

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[1][5][6][7]

The logic behind these controls is to physically isolate the researcher from the chemical hazard. The fume hood contains airborne particulates, while emergency stations provide immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is based on the compound's irritant nature.

Protection Type Specific Recommendations Rationale
Eye and Face Chemical safety goggles are mandatory. A full-face shield is recommended when there is a significant risk of splashing.[5]Protects eyes from contact with dust or splashes, which can cause serious irritation.[1][8][9]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[5][7] Gloves should be inspected for defects before use and changed immediately if contaminated.[7]Prevents skin contact, which can lead to irritation and potential dermatitis.[1][10]
Body Protection A fully buttoned laboratory coat is required.[5][7] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.Protects skin on the arms and body from accidental spills or contamination.[5][6]
Respiratory For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[6][7]Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[1][8][11]

Step-by-Step Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing risk during handling.

dot

prep 1. Preparation don 2. Don PPE prep->don Verify fume hood & safety equipment handle 3. Chemical Handling don->handle Ensure proper fit & inspect gloves clean 4. Decontamination handle->clean Work within fume hood Avoid dust generation doff 5. Doff PPE clean->doff Wipe down work surface & equipment wash 6. Final Hand Wash doff->wash Remove gloves last Dispose in hazardous waste

Caption: Safe Handling Workflow for Boronic Acids.

  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly.[12] Clear the workspace of any unnecessary items and confirm that an emergency eyewash and shower are accessible.[7]

  • Donning PPE : Put on all required PPE as specified in the table above before entering the area where the chemical is stored or handled.[7]

  • Chemical Handling :

    • Keep the container tightly closed when not in use.[7][12]

    • When transferring the solid, use a spatula and avoid actions that could generate dust.[1][7]

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Decontamination : After handling, decontaminate the work area and any equipment used. Wipe down surfaces with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Gloves should be removed last and disposed of as hazardous waste.[5]

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5][7] Do not eat, drink, or smoke in the laboratory.[5]

Emergency Procedures: Exposure and Spills

Immediate and correct response to an emergency is critical to mitigating harm.

dot

cluster_exposure Exposure Response cluster_spill Spill Response skin Skin Contact Wash with soap & water\nfor 15 mins Wash with soap & water for 15 mins skin->Wash with soap & water\nfor 15 mins Seek Medical Attention Seek Medical Attention skin->Seek Medical Attention eye Eye Contact Rinse with water\nfor 15 mins Rinse with water for 15 mins eye->Rinse with water\nfor 15 mins eye->Seek Medical Attention inhale Inhalation Move to fresh air Move to fresh air inhale->Move to fresh air inhale->Seek Medical Attention ingest Ingestion Rinse mouth\nDo NOT induce vomiting Rinse mouth Do NOT induce vomiting ingest->Rinse mouth\nDo NOT induce vomiting ingest->Seek Medical Attention spill Small Spill Evacuate & Ventilate Evacuate & Ventilate spill->Evacuate & Ventilate Contain with inert\nabsorbent Contain with inert absorbent Evacuate & Ventilate->Contain with inert\nabsorbent Collect in sealed\nhazardous waste container Collect in sealed hazardous waste container Contain with inert\nabsorbent->Collect in sealed\nhazardous waste container Decontaminate Area Decontaminate Area Collect in sealed\nhazardous waste container->Decontaminate Area

Caption: Emergency Response Plan for Exposure and Spills.

First Aid Measures
  • Skin Contact : Immediately remove contaminated clothing.[10] Wash the exposed area thoroughly with plenty of soap and water for at least 15 minutes.[1][10][11] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[10]

  • Inhalation : Move the affected person to fresh air immediately.[1][10][11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[11][13]

  • Ingestion : Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[10][11]

Spill & Leak Procedures

For small spills of solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.[5][10]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[5][6]

  • Carefully sweep or scoop the material into a designated, sealable container clearly labeled as "Hazardous Waste".[1][5]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[6]

  • Report the spill to the appropriate safety personnel.[6]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.[4][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][6]

Step-by-Step Disposal Protocol:

  • Waste Segregation : Collect all waste containing the boronic acid separately from other waste streams.[4][14] This includes unused solid, solutions, contaminated PPE (gloves, wipes), and weighing papers.

  • Waste Collection :

    • Solid Waste : Place in a clearly labeled, sealable container.[4]

    • Liquid Waste : Collect in a separate, compatible, and sealable container for liquid hazardous waste.[4]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[4][14]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by licensed waste disposal personnel.[4]

  • Empty Containers : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The rinsate must be collected and disposed of as liquid hazardous waste.[4] After air-drying completely, deface the original label, and the clean container can be disposed of as regular laboratory glassware or plastic.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.